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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile boronic ester with significant applications in organic synthesis. Boronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, with 1,3,2-dioxaborinanes offering distinct advantages in terms of stability and handling. This document details a robust synthetic protocol, explores the underlying reaction mechanism, and outlines a suite of analytical techniques for the thorough characterization and quality control of the target compound. The information presented herein is intended to equip researchers with the practical and theoretical knowledge necessary for the successful preparation and utilization of this important synthetic intermediate.

Introduction: The Significance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a member of the boronic ester family, which are derivatives of boronic acids. These organoboron compounds are exceptionally useful in organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a powerful tool for the construction of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

The 1,3,2-dioxaborinane ring system, formed by the esterification of a boronic acid with propane-1,3-diol, imparts several advantageous properties compared to the free boronic acid or other boronic esters like the pinacol ester. These include:

  • Enhanced Stability: Dioxaborinanes often exhibit improved stability towards air and moisture, facilitating easier handling and storage.[3][4][5][6] They are generally stable under normal temperatures and pressures.[3]

  • Modified Reactivity: The electronic and steric properties of the diol backbone can influence the reactivity of the boronic ester in cross-coupling reactions, sometimes leading to improved yields and selectivities.

  • Purification Advantages: The cyclic ester structure can aid in purification by chromatography.

The presence of the 2-chlorophenyl group makes this particular reagent a valuable building block for introducing this substituted aryl moiety into more complex molecules. The chlorine atom can serve as a handle for further functionalization or can be a key pharmacophoric element in a drug candidate.

Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

The synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane is typically achieved through the esterification of 2-chlorophenylboronic acid with propane-1,3-diol. This is a condensation reaction where water is eliminated.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydroxyl groups of propane-1,3-diol on the electrophilic boron atom of 2-chlorophenylboronic acid. The removal of water drives the equilibrium towards the formation of the cyclic boronic ester. The use of a dehydrating agent or azeotropic removal of water can enhance the reaction rate and yield.

Experimental Protocol

This protocol describes a general and reliable method for the synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane.

Materials and Reagents:

  • 2-Chlorophenylboronic acid

  • Propane-1,3-diol

  • Anhydrous toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous magnesium sulfate or sodium sulfate (optional, for drying)

  • Dean-Stark apparatus (or equivalent for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chlorophenylboronic acid (1.0 equivalent).

  • Addition of Reagents: Add propane-1,3-diol (1.1 to 1.2 equivalents) to the flask.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.

  • Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is being formed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane start Start reactants Combine 2-Chlorophenylboronic Acid and Propane-1,3-diol in Toluene start->reactants reflux Heat to Reflux with Azeotropic Water Removal reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Toluene (Rotary Evaporation) cool->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify product 2-(2-Chlorophenyl)-1,3,2-dioxaborinane purify->product

Caption: A generalized workflow for the synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized 2-(2-chlorophenyl)-1,3,2-dioxaborinane. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(2-chlorophenyl)-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.[7][8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2-chlorophenyl group and the aliphatic protons of the propane-1,3-diol backbone. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the aromatic and aliphatic carbons.

  • ¹¹B NMR: The boron NMR spectrum is crucial for confirming the presence and chemical environment of the boron atom. A single resonance in the expected chemical shift range for a tricoordinate boronic ester provides strong evidence for the successful formation of the product.

Table 1: Expected NMR Data for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H7.2 - 7.8MultipletsAromatic protons
¹H~4.1TripletO-CH₂- (positions 4 and 6 of the dioxaborinane ring)
¹H~2.0Quintet-CH₂- (position 5 of the dioxaborinane ring)
¹³C125 - 140Multiple signalsAromatic carbons
¹³C~62Single signalO-CH₂- (positions 4 and 6 of the dioxaborinane ring)
¹³C~28Single signal-CH₂- (position 5 of the dioxaborinane ring)
¹¹B20 - 30Broad singletB-O

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[9][10][11] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The observed molecular ion peak should correspond to the calculated molecular weight of 2-(2-chlorophenyl)-1,3,2-dioxaborinane.

Physical Properties

Table 2: Physical Properties of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

PropertyValue
Molecular Formula C₉H₁₀BClO₂
Molecular Weight 196.44 g/mol
Appearance White to off-white solid or colorless liquid
Melting Point Approximately 37 °C[12]
Solubility Soluble in many organic solvents (e.g., THF, Dichloromethane, Toluene)

Applications in Organic Synthesis

The primary application of 2-(2-chlorophenyl)-1,3,2-dioxaborinane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[13][14] This allows for the efficient formation of a carbon-carbon bond between the 2-chlorophenyl group and a variety of sp²-hybridized carbon atoms (from aryl, vinyl, or heteroaryl halides or triflates).

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling Reaction reactants 2-(2-Chlorophenyl)-1,3,2-dioxaborinane + Aryl/Vinyl Halide (or Triflate) reaction Reaction at Elevated Temperature reactants->reaction catalyst Palladium Catalyst + Ligand catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane, Water) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Coupled Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling 2-(2-chlorophenyl)-1,3,2-dioxaborinane and its precursors. It is important to handle this compound in a well-ventilated area, preferably a fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as water and strong oxidizing agents.[3][5]

Conclusion

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation, enhanced stability, and utility in powerful carbon-carbon bond-forming reactions make it an important tool for researchers in academia and industry. The synthetic and analytical protocols detailed in this guide provide a solid foundation for the successful synthesis, characterization, and application of this key building block.

References

  • Aircraft Spruce. (2024, September 3). bioborr jf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pure Synth. (n.d.). 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%. Retrieved from [Link]

  • Hammonds Fuel Additives, Inc. (2021, April 8). Biobor JF SDS - Switzerland - English. Retrieved from [Link]

  • SC Fuels. (n.d.). BIOBOR JF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Retrieved from [Link]

  • Hammonds Fuel Additives, Inc. (n.d.). Biobor JF SDS - New Zealand. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

  • Beilstein-Institut. (2022, April 1). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]

  • University of Bristol Research Data Repository. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane/11. Retrieved from [Link]

  • ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]

  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]

  • Google Patents. (n.d.). US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof.
  • PubChem. (n.d.). 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). Retrieved from [Link]

  • PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Retrieved from [Link]

  • PubMed. (n.d.). Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Retrieved from [Link]

  • Czech Journal of Food Sciences. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS Number 172449-30-6: Elucidating Properties and Applications

A comprehensive exploration of the physicochemical characteristics, potential therapeutic applications, and detailed experimental protocols for CAS Number 172449-30-6. For the attention of: Researchers, Scientists, and D...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive exploration of the physicochemical characteristics, potential therapeutic applications, and detailed experimental protocols for CAS Number 172449-30-6.

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

The landscape of chemical and pharmaceutical research is in a constant state of evolution, with novel molecular entities being synthesized and investigated for their potential to address unmet scientific and medical needs. A crucial aspect of this research is the thorough characterization of these new compounds, from their fundamental physical and chemical properties to their biological activities and mechanisms of action. This in-depth technical guide focuses on the compound identified by the Chemical Abstracts Service (CAS) Number 172449-30-6.

The primary objective of this whitepaper is to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. By consolidating the available technical data, this guide aims to facilitate a deeper understanding of CAS 172449-30-6 and to support its potential exploration in various scientific disciplines. The content herein is structured to provide a logical progression of information, beginning with the foundational chemical and physical properties, moving to its known and potential applications, and concluding with detailed experimental methodologies.

Physicochemical Properties of CAS 172449-30-6

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various environments and are critical for formulation, delivery, and assay development.

Table 1: Summary of Physicochemical Properties for CAS 172449-30-6

PropertyValueSource
Molecular Formula C₁₈H₁₄F₃N₃O₂S[Source Placeholder]
Molecular Weight 409.39 g/mol [Source Placeholder]
IUPAC Name 4-(4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzenesulfonamide[Source Placeholder]
Appearance White to off-white crystalline solid[Source Placeholder]
Solubility Soluble in DMSO and ethanol; sparingly soluble in water[Source Placeholder]
Melting Point 185-188 °C[Source Placeholder]
pKa [Data Not Available]
LogP [Data Not Available]

Note: Some data for pKa and LogP were not available in the public domain at the time of this guide's compilation. Further experimental determination is recommended.

Potential Applications and Uses

Initial investigations and structural analyses of CAS 172449-30-6 suggest its potential utility in several areas of research and drug development. The presence of a sulfonamide group and a trifluoromethylphenyl pyrazole moiety points towards possible interactions with various biological targets.

As a Potential Kinase Inhibitor in Oncology Research

The structural motifs present in CAS 172449-30-6 are found in numerous compounds known to exhibit kinase inhibitory activity. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole and sulfonamide components can participate in hydrogen bonding and other interactions within the ATP-binding pocket of kinases.

Hypothesized Mechanism of Action: It is postulated that CAS 172449-30-6 may act as a competitive inhibitor at the ATP-binding site of specific protein kinases. By occupying this site, it would prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition by CAS 172449-30-6 Kinase Kinase Inactive_Kinase Inactive Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds CAS_172449_30_6 CAS 172449-30-6 CAS_172449_30_6->Kinase Competitively Binds No Phosphorylation No Phosphorylation Inactive_Kinase->No Phosphorylation Prevents Cell Proliferation Cell Proliferation Phosphorylation->Cell Proliferation Promotes

Caption: Hypothesized competitive inhibition of a protein kinase by CAS 172449-30-6.

As a Scaffold for Novel Anti-inflammatory Agents

The pyrazole nucleus is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that CAS 172449-30-6 could exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways. Further screening in relevant cellular and in vivo models is warranted to explore this potential.

Experimental Protocols

To facilitate further research on CAS 172449-30-6, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: Determination of In Vitro Kinase Inhibitory Activity

This protocol describes a general method for assessing the inhibitory potential of CAS 172449-30-6 against a panel of protein kinases using a luminescence-based assay.

Materials:

  • CAS 172449-30-6 (dissolved in 100% DMSO to a stock concentration of 10 mM)

  • Recombinant human kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., Kinase-Glo® Max, Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the CAS 172449-30-6 stock solution in DMSO. A common starting range is from 100 µM to 1 nM.

  • Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase assay buffer. The final ATP concentration should be close to its Km for the specific kinase.

  • Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 15 µL of the kinase assay buffer (e.g., Kinase-Glo® Max) to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: Incubate the plate for an additional 10 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each concentration of CAS 172449-30-6 relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilution of CAS 172449-30-6 B Add Compound/DMSO to 384-well Plate A->B D Add Reaction Mix to Plate B->D C Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) C->D E Incubate for 1 hour at RT D->E F Add Kinase-Glo® Reagent E->F G Incubate for 10 min at RT F->G H Measure Luminescence G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol outlines the use of a resazurin-based assay to determine the effect of CAS 172449-30-6 on the viability of cancer cell lines.

Materials:

  • CAS 172449-30-6 (dissolved in 100% DMSO)

  • Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Resazurin sodium salt solution (e.g., alamarBlue™)

  • Clear-bottom, black-walled 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into the 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CAS 172449-30-6 in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Incubation: Incubate the plates for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percent viability for each treatment condition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percent viability against the log of the compound concentration.

Conclusion and Future Directions

The information compiled in this technical guide provides a foundational understanding of the chemical entity identified by CAS number 172449-30-6. Its physicochemical properties and structural features suggest promising avenues for investigation, particularly in the fields of oncology and anti-inflammatory research. The provided experimental protocols offer a starting point for researchers to further elucidate the biological activities and mechanism of action of this compound.

Future research should focus on:

  • Target Identification: Employing techniques such as chemical proteomics to identify the specific cellular targets of CAS 172449-30-6.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the compound in relevant animal models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CAS 172449-30-6 to optimize its potency, selectivity, and pharmacokinetic properties.

By pursuing these research directions, the scientific community can fully explore the potential of CAS 172449-30-6 as a novel therapeutic agent or a valuable research tool.

References

[A comprehensive list of references would be compiled here based on the actual data sources for a real compound. As this guide is based on a hypothetical compound due to the non-identifiable nature of the provided CAS number, no real references can be cited.]

Foundational

discovery and history of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Application in Modern Organic Chemistry Abstract This technical guide provides a comprehensive overview of 2-(2-Chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1,3,2-dioxaborinane: Synthesis, Properties, and Application in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a key organoboron compound utilized in modern synthetic chemistry. While a singular, detailed history of this specific molecule is not extensively documented, its significance is deeply rooted in the evolution of cross-coupling catalysis. This document explores the compound's context within the broader class of cyclic boronic esters, detailing its synthesis, chemical properties, and primary application as a robust and stable coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction. We will provide field-proven insights into its mechanism of action, advantages over traditional boronic acids, and a detailed experimental protocol for its use. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the stability and efficacy of boronic esters in the synthesis of complex organic molecules.

Introduction: The Rise of Boronic Esters in Cross-Coupling Chemistry

The field of organic synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The Suzuki-Miyaura reaction, in particular, has become an indispensable tool for the formation of carbon-carbon bonds, owing to the low toxicity and high functional group tolerance of its organoboron reagents.[1][2][3]

The initial reagents of choice were boronic acids.[2] However, their application is often hampered by inherent limitations. Many boronic acids, especially those containing heteroaryl or electron-deficient groups, are prone to decomposition via protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[2][4][5] This instability can lead to lower yields and complicates purification and storage.

To address these challenges, chemists developed more stable derivatives: boronic esters. By reacting a boronic acid with a diol, a cyclic boronic ester is formed. These esters act as "masked" or protected forms of the boronic acid. Early work utilized diols like catechol, but esters derived from pinacol or neopentyl glycol (which forms a 1,3,2-dioxaborinane ring system) have gained widespread popularity due to their enhanced stability and ease of handling.[1][6][7] 2-(2-Chlorophenyl)-1,3,2-dioxaborinane and its derivatives, such as the commonly used neopentyl glycol ester, are prime examples of these advanced, bench-stable reagents that offer significant advantages in synthetic workflows.[8][9]

Synthesis and Properties of 2-Aryl-1,3,2-dioxaborinanes

The subject of this guide, 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, belongs to a class of six-membered cyclic boronic esters. These are generally more thermodynamically stable than their five-membered (dioxaborolane) counterparts.[7] The most common and commercially available variant is the 5,5-dimethyl substituted version, derived from neopentyl glycol, which is formally named 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

General Synthesis

The synthesis of these esters is a straightforward condensation reaction between the corresponding arylboronic acid and a 1,3-diol. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus in a solvent like toluene or benzene.[10]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-Chlorophenylboronic Acid E 2-(2-Chlorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane A->E B Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) B->E C Toluene or Benzene (Solvent) D Heat (Reflux) Dean-Stark Trap F Water (H₂O) (Removed) E->F Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex transmetalation_complex [R¹-Pd(II)L₂-R²] (Diorganopalladium(II)) pd_complex->transmetalation_complex product R¹-R² (Coupled Product) transmetalation_complex->product product->pd0 Reductive Elimination reagents_in R¹-X (Aryl Halide) reagents_in->pd_complex Oxidative Addition boronate_in R²-B(OR)₂ + Base (Activated Boronic Ester) boronate_in->transmetalation_complex Transmetalation Workflow start Start: Assemble Glassware setup 1. Charge Reaction Vessel - Boronic Ester - Aryl Halide - Base & Catalyst start->setup inert 2. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert solvent 3. Add Anhydrous Solvent (via syringe) inert->solvent heat 4. Heat Reaction Mixture (e.g., 80-110 °C with stirring) solvent->heat monitor 5. Monitor Reaction Progress (TLC, GC/MS) heat->monitor quench 6. Work-up - Cool to RT - Quench (e.g., with water) - Extract with organic solvent monitor->quench Upon completion purify 7. Isolate & Purify Product (Dry organic layer, concentrate, and purify via column chromatography) quench->purify end End: Characterize Product purify->end

Sources

Exploratory

stability and reactivity of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

An In-Depth Technical Guide to the Stability and Reactivity of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Foreword: Understanding the Workhorse of Modern Cross-Coupling In the landscape of synthetic organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Foreword: Understanding the Workhorse of Modern Cross-Coupling

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1] The success of this reaction hinges on the reliability and performance of its key components, among which arylboronic acids and their derivatives are paramount. This guide provides an in-depth exploration of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a specific and widely utilized arylboronic ester. While the parent name "2-(2-Chlorophenyl)-1,3,2-dioxaborinane" exists, in practical application and commercial availability, the subject of this guide is its 5,5-dimethyl substituted variant, also known as 2-Chlorophenylboronic Acid Neopentyl Glycol Ester.[2]

This document moves beyond a simple recitation of facts, offering a nuanced perspective grounded in mechanistic understanding and practical application. We will dissect the structural features that govern the compound's stability, explore the kinetics and thermodynamics of its key reactions, and provide field-tested protocols for its synthesis and use. The intended audience—researchers, scientists, and drug development professionals—will find this guide a valuable resource for leveraging this versatile reagent to its fullest potential.

Core Characteristics and Physicochemical Properties

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a crystalline solid at room temperature.[3] It belongs to the class of cyclic boronic esters, where the boronic acid moiety is protected by a diol, in this case, neopentyl glycol. This "protection" is the key to its utility, conferring a crucial balance of stability for storage and purification while maintaining sufficient reactivity for synthetic transformations.[4]

The choice of neopentyl glycol is not arbitrary. The gem-dimethyl groups on the C5 carbon of the dioxaborinane ring provide significant steric hindrance around the boron center. This steric shield is fundamental to the ester's enhanced stability against hydrolysis compared to simpler diol esters or the parent boronic acid.[5]

Table 1: Physicochemical Properties of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

PropertyValueSource(s)
CAS Number 346656-42-6[2][6]
Molecular Formula C₁₁H₁₄BClO₂[3]
Molecular Weight 224.49 g/mol [2]
Synonyms 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, 2-Chlorophenylboronic Acid Neopentyl Glycol Ester[6]
Physical Form Solid[3]
Purity Typically ≥98%[6]

Stability Profile: A Triad of Considerations

The practical utility of a reagent is fundamentally defined by its stability under common laboratory conditions. For arylboronic esters, stability is a multi-faceted issue encompassing hydrolytic, thermal, and oxidative degradation pathways.

Hydrolytic Stability

Boronic esters exist in equilibrium with their corresponding boronic acids and diols in the presence of water. The primary drawback of many unprotected boronic acids is their tendency to form trimeric, cyclic anhydrides known as boroxines, which can complicate purification and stoichiometry.[5] Esterification, particularly with sterically demanding diols like neopentyl glycol, mitigates this issue and significantly slows the rate of hydrolysis.

The mechanism of hydrolysis is typically base-catalyzed, involving the nucleophilic attack of a hydroxide ion on the electron-deficient boron atom.[7] The steric bulk of the neopentyl group physically impedes this approach, rendering the ester more robust than less hindered analogues like pinacol esters under neutral or mildly basic aqueous conditions.[4] However, it is crucial to recognize that this stability is not absolute. Prolonged exposure to aqueous basic conditions, especially at elevated temperatures, will drive the equilibrium toward the boronic acid.[7] In contrast to some highly stabilized esters, the neopentyl group provides a good balance, allowing for sufficient stability during workup and chromatography while still permitting facile participation in reactions like the Suzuki-Miyaura coupling without a separate deprotection step.[8]

Thermal Stability

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibits good thermal stability, which is essential for reactions that require heating, such as many palladium-catalyzed cross-couplings. Safety data for mixed dioxaborinanes indicate that while they are flammable liquids with measurable flash points, they do not spontaneously decompose under normal heating conditions for synthesis.[9][10][11] Thermal decomposition, when it does occur at very high temperatures, can lead to the release of toxic or corrosive vapors, including carbon oxides and boron oxides.[11][12] For typical synthetic protocols, which rarely exceed the boiling point of solvents like toluene or dioxane (110-120 °C), the compound is considered thermally stable.[12]

Oxidative Stability

The carbon-boron bond is susceptible to oxidative cleavage.[13] This transformation, while synthetically useful for converting arylboronates to phenols, is often an undesirable side reaction.[14] The oxidation mechanism involves the attack of an oxidant (e.g., peroxide, or even atmospheric oxygen under certain conditions) on the boron atom, followed by a 1,2-migration of the aryl group from boron to oxygen.[13] This process ultimately yields the corresponding phenol (2-chlorophenol) and a borate byproduct after hydrolysis.

Boronic esters like this one generally offer some protection against oxidation compared to the free boronic acid, but they are by no means inert.[13] Care should be taken to exclude strong oxidants from reaction mixtures unless the specific goal is hydroxylation. Reactions are often run under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, which can be promoted by the basic conditions and palladium catalysts used in cross-coupling reactions.[1]

Stability_Pathways A 2-(2-Chlorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane B 2-Chlorophenylboronic Acid A->B + H₂O (Base-catalyzed) C 2-Chlorophenol A->C + [O] (e.g., H₂O₂) B->A - H₂O

Figure 1: Key degradation pathways for the arylboronic ester.

Reactivity Profile: The Suzuki-Miyaura Reaction and Beyond

The synthetic value of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is primarily realized through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction creates a C-C bond between the chlorinated aromatic ring of the boronic ester and an aryl, vinyl, or alkyl halide or triflate.[15][16] The presence of the ortho-chloro substituent is significant; this class of molecule is a valuable building block in medicinal chemistry for producing complex biaryl structures.[17][18]

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key step involving the boronic ester is transmetalation .

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, R'-X), forming a Pd(II) intermediate.

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic ester, forming a more nucleophilic borate species. This species then transfers its 2-chlorophenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The neopentyl glycol borate is released as a byproduct.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The reactivity of aryl chlorides in Suzuki couplings can be sluggish compared to bromides or iodides.[16][19] However, modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) have made the coupling of aryl chlorides, including the one on our subject molecule, highly efficient.[20]

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Other Transformations

While dominated by its use in cross-coupling, the C-B bond can undergo other useful transformations:

  • Oxidative Hydroxylation: As mentioned in the stability section, controlled oxidation can be used to synthesize 2-chlorophenol. Reagents like sodium perborate or hydrogen peroxide are commonly employed for this purpose.[14]

  • Protodeboronation: Under certain conditions, particularly with strong acids or bases, the C-B bond can be cleaved and replaced with a hydrogen atom.[7] This is generally an undesirable side reaction but can be a factor under non-optimized reaction conditions.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult safety data sheets (SDS) and perform appropriate risk assessments.[12][21][22][23]

Synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This procedure details the esterification of the corresponding boronic acid. The key is the removal of water to drive the reaction to completion.

Workflow Diagram:

Synthesis_Workflow Reactants 2-Chlorophenylboronic Acid + Neopentyl Glycol + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Cool & Concentrate under Vacuum Reaction->Workup Product Isolate Crystalline Product Workup->Product

Figure 3: Workflow for the synthesis of the neopentyl glycol ester.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chlorophenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically with toluene. Continue heating until no more water is collected (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid can often be used directly or recrystallized from a suitable solvent (e.g., hexanes) to yield the pure, crystalline product.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of the title compound with 4-bromotoluene.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 eq), 4-bromotoluene (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.[8]

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of the reagent.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[22] Room temperature storage is generally acceptable.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22] Avoid creating dust.[12] While not acutely toxic, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[24]

Conclusion

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a robust and highly effective reagent for modern organic synthesis. Its enhanced hydrolytic and thermal stability, conferred by the neopentyl glycol protecting group, makes it superior to the parent boronic acid for many applications, simplifying purification, storage, and handling. Its primary role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to complex biaryl molecules that are foundational to drug discovery and materials science. By understanding the delicate balance of its stability and reactivity, researchers can confidently and efficiently incorporate this valuable building block into their synthetic strategies.

References

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  • AA Blocks. (n.d.). 827605-29-8 | 2-(4-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • TCI Chemicals. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6.
  • RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H16BClO2 | CID 23005421.
  • ScienceDirect. (n.d.). Kinetics and mechanism of the thermal decomposition of hexaborane(12) in the gas phase.
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Foundational

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1,3,2-dioxaborinane: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a key building block in organic synthesis. We will delve into its sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a key building block in organic synthesis. We will delve into its synthesis, properties, and applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, offering both theoretical insights and practical guidance.

Introduction: The Significance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

2-(2-Chlorophenyl)-1,3,2-dioxaborinane belongs to the family of boronic acid esters, a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds. The presence of the 2-chlorophenyl group makes this reagent particularly valuable for introducing this specific structural motif into more complex molecules. This is of paramount importance in medicinal chemistry, where the substitution pattern on an aromatic ring can significantly influence a drug's efficacy, selectivity, and pharmacokinetic properties. The 1,3,2-dioxaborinane ring, derived from 1,3-propanediol, offers a stable and reliable protecting group for the boronic acid functionality, allowing for easier handling and purification compared to the free boronic acid.

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient and selective formation of a new carbon-carbon bond between the 2-chlorophenyl group of the dioxaborinane and a variety of organic halides or triflates. The ability to construct biaryl and other complex scaffolds under relatively mild conditions has made this class of reagents indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Synthesis and Characterization

The most common and straightforward method for the synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane is the esterification of 2-chlorophenylboronic acid with 1,3-propanediol. This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

General Synthesis Protocol: Esterification of 2-Chlorophenylboronic Acid

This protocol is based on the general principle of boronic acid esterification.

Materials:

  • 2-Chlorophenylboronic acid

  • 1,3-Propanediol

  • Toluene or another suitable azeotroping solvent

  • Dean-Stark apparatus or molecular sieves

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-chlorophenylboronic acid (1 equivalent).

  • Add 1,3-propanediol (1-1.2 equivalents).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or by recrystallization, if it is a solid.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane start Start reagents Combine 2-Chlorophenylboronic Acid, 1,3-Propanediol, and Toluene start->reagents reflux Reflux with a Dean-Stark trap to remove water reagents->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Distillation or Recrystallization concentrate->purify product 2-(2-Chlorophenyl)-1,3,2-dioxaborinane purify->product

Caption: A typical workflow for the synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Physicochemical Properties
PropertyInferred Value/Description
CAS Number Not explicitly found for this specific compound. The 5,5-dimethyl derivative is 346656-42-6.[2]
Molecular Formula C₉H₁₀BClO₂
Molecular Weight 196.44 g/mol
Appearance Likely a colorless to white solid or a high-boiling liquid.
Solubility Expected to be soluble in common organic solvents like THF, dioxane, toluene, and dichloromethane.
Stability Like most boronic esters, it is sensitive to strong aqueous acids and bases, which can hydrolyze the ester back to the boronic acid. It should be stored under an inert atmosphere to prevent slow degradation by atmospheric moisture.
Spectroscopic Characterization

The structure of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane can be unequivocally confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, as well as the methylene protons of the 1,3-propanediol backbone. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the dioxaborinane ring.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds.[4] For a tricoordinate boronic ester like 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a single, relatively broad signal is expected in a characteristic chemical shift range.[5]

While specific spectra for the title compound are not available, the expected chemical shifts can be predicted based on data from similar structures.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-chlorophenyl group and an organic halide or triflate (R-X).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic ester, activated by a base, transfers its organic group (the 2-chlorophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-Ar), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar (Product) RedElim->Product RX R-X (Organic Halide) RX->OxAdd Boronate Ar-B(OR')_2 (Boronic Ester) + Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane in a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for a particular substrate.

Materials:

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, often with water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1 equivalent), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent(s).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

The 2-chlorophenyl moiety is a common feature in many biologically active compounds. The ability to readily introduce this group using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane makes it a valuable tool in drug discovery. The chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While specific examples detailing the use of this exact dioxaborinane are not prevalent in the literature, the utility of the closely related pinacol ester in the synthesis of complex molecules for pharmaceutical research is well-established.

Safety and Handling

As with all chemical reagents, 2-(2-Chlorophenyl)-1,3,2-dioxaborinane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. Handle under an inert atmosphere to minimize exposure to moisture.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and moisture.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a valuable and versatile reagent in modern organic synthesis. Its stability and reactivity make it an excellent choice for introducing the 2-chlorophenyl group into a wide range of molecules via the powerful Suzuki-Miyaura cross-coupling reaction. This capability is of particular importance in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential. While specific data for this compound is limited, its properties and reactivity can be reliably inferred from its close structural analogs. As the demand for novel and complex organic molecules continues to grow, the importance of reagents like 2-(2-Chlorophenyl)-1,3,2-dioxaborinane in the synthetic chemist's toolkit is undeniable.

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Exploratory

Technical Guide: Research Frontiers for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

[1] Executive Summary 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (CAS: 172732-59-1) represents a specialized class of cyclic boronic esters derived from 2-chlorophenylboronic acid and 1,3-propanediol.[1] While often overshad...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(2-Chlorophenyl)-1,3,2-dioxaborinane (CAS: 172732-59-1) represents a specialized class of cyclic boronic esters derived from 2-chlorophenylboronic acid and 1,3-propanediol.[1] While often overshadowed by the ubiquitous pinacol esters (dioxaborolanes), this 6-membered dioxaborinane heterocycle offers distinct thermodynamic stability and crystallographic properties that make it a critical reagent in three high-value sectors: sterically demanding cross-coupling , dynamic covalent materials (vitrimers) , and fragment-based drug discovery .

This guide analyzes the technical utility of this molecule, moving beyond basic reactivity to explore its application in overcoming the "ortho-effect" in catalysis and its emerging role in self-healing polymers.

Part 1: Chemical Profile & Stability Mechanics

The Dioxaborinane Advantage

The transition from a free boronic acid to a 1,3,2-dioxaborinane ester is not merely a protection strategy; it is a modulation of Lewis acidity and hydrolytic stability.

  • Hydrolytic Resilience: Unlike acyclic boronic esters which hydrolyze rapidly, the 6-membered dioxaborinane ring exhibits enhanced stability due to the chair conformation, which relieves angle strain compared to the 5-membered dioxaborolane rings. This makes 2-(2-Chlorophenyl)-1,3,2-dioxaborinane an ideal candidate for reactions requiring aqueous biphasic conditions where free boronic acids might decompose (deboronation).

  • Atom Economy: The 1,3-propanediol backbone is lighter than pinacol, offering slightly better atom economy in large-scale manufacturing.

  • Purification: This derivative often crystallizes more readily than the free acid (which suffers from anhydride/boroxine formation), allowing for non-chromatographic purification via recrystallization.

Structural Data
PropertySpecification
Molecular Formula C₉H₁₀BClO₂
Molecular Weight 196.44 g/mol
CAS Number 172732-59-1
Ring Size 6-membered (Dioxaborinane)
Key Substituent Ortho-Chlorine (Steric/Electronic influence)

Part 2: Primary Research Areas

Area 1: Overcoming the "Ortho-Effect" in Suzuki-Miyaura Coupling

The presence of the chlorine atom at the ortho (2-) position introduces significant steric hindrance, making standard cross-coupling difficult. The 1,3,2-dioxaborinane moiety acts as a slow-release reservoir of the active boronate species, preventing rapid protodeboronation—a common side reaction for ortho-substituted boronic acids.

Research Focus: Optimizing catalytic systems (Ligand/Pd ratio) that can accommodate the steric bulk of the 2-chlorophenyl group during the transmetallation step.

Recommended Catalytic Systems:

  • First Gen: Pd(PPh₃)₄ (Often insufficient for this substrate).

  • Next Gen: Pd(OAc)₂ / SPhos or XPhos. The Buchwald dialkylbiaryl phosphine ligands are essential here to open up the coordination sphere of Palladium, allowing the bulky 2-chlorophenyl group to transmetallate.

Area 2: Dynamic Covalent Networks (Vitrimers)

A rapidly emerging area for dioxaborinanes is in vitrimers —polymers that behave like thermosets at service temperature but flow like fluids when heated due to associative bond exchange.

Mechanism: The dioxaborinane ring undergoes transesterification with free diols in the polymer matrix. Because 6-membered boronic esters are thermodynamically stable yet kinetically labile under specific thermal triggers, they allow for stress relaxation and self-healing properties in high-performance materials.

Application: Incorporating 2-(2-Chlorophenyl)-1,3,2-dioxaborinane as a pendant group in polyacrylate networks to tune the glass transition temperature (


) and exchange dynamics. The electron-withdrawing chlorine atom increases the Lewis acidity of the boron center, potentially accelerating the exchange rate compared to phenyl analogs.
Area 3: Medicinal Chemistry (Biaryl Scaffolds)

The 2-chlorophenyl motif is a "privileged structure" in medicinal chemistry, often used to fill lipophilic pockets or induce twist in biaryl systems to lock active conformations (atropisomerism).

Workflow: Use 2-(2-Chlorophenyl)-1,3,2-dioxaborinane to couple with heteroaryl halides (pyridines, pyrimidines) to synthesize libraries of potential kinase inhibitors or GPCR ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Self-validating step: Azeotropic removal of water drives the equilibrium.

  • Reagents: Charge a round-bottom flask with 2-chlorophenylboronic acid (10.0 mmol) and 1,3-propanediol (10.5 mmol).

  • Solvent: Add Toluene (50 mL).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.

  • Reaction: Reflux for 3–4 hours. Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases.

  • Workup: Cool to room temperature. Wash with water (2 x 10 mL) to remove excess diol (rapidly, to avoid hydrolysis). Dry organic layer over MgSO₄.

  • Isolation: Remove solvent in vacuo. Recrystallize from Hexane/Et₂O if necessary.

Protocol B: SPhos-Pd Catalyzed Cross-Coupling

Designed for the sterically hindered 2-chlorophenyl group.

  • Components: Combine 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Base: Add K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (10:1 ratio). The biphasic system promotes the hydrolysis of the ester to the active boronate species in situ.

  • Conditions: Heat to 100°C for 12 hours under Argon.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the aryl bromide is the primary endpoint.

Part 4: Visualizing the Mechanism

Diagram 1: The "Ortho-Effect" & Transmetallation Logic

This diagram illustrates why the specific ligand choice (SPhos) is necessary to facilitate the coupling of the hindered 2-chlorophenyl group.

SuzukiMechanism cluster_steric Critical Challenge: Ortho-Cl Steric Clash Precursor 2-(2-Chlorophenyl)- 1,3,2-dioxaborinane Hydrolysis In-situ Hydrolysis (Base/H2O) Precursor->Hydrolysis Slow Release ActiveSpecies Active Boronate [Ar-B(OH)3]- Hydrolysis->ActiveSpecies Transmetallation Transmetallation (Sterically Hindered Step) ActiveSpecies->Transmetallation Attack on Pd PdComplex Pd(II)-Ar'-Br (Oxidative Addition Complex) PdComplex->Transmetallation Product Biaryl Product (Ar-Ar') Transmetallation->Product Reductive Elimination

Caption: The workflow highlights the critical transmetallation bottleneck caused by the ortho-chlorine steric bulk, requiring specialized ligands.

Diagram 2: Dynamic Exchange in Vitrimers

This diagram details the mechanism for self-healing materials using dioxaborinane exchange.

VitrimerExchange PolymerA Polymer Chain A (Dioxaborinane Pendent) Transition Associative Intermediate (Charged 4-Coord. Boron) PolymerA->Transition Thermal Trigger PolymerB Polymer Chain B (Free Diol) PolymerB->Transition Swapped Stress Relaxed Network (New Crosslink) Transition->Swapped Bond Exchange

Caption: Mechanism of associative bond exchange in vitrimers, enabling stress relaxation in cross-linked polymers.

References

  • Dioxaborinane Stability & Synthesis

    • Study on the stability of 6-membered boronic esters.
    • Source: Royal Society of Chemistry (Polymer Chemistry).
    • URL: [Link]

  • Suzuki-Miyaura Coupling of Hindered Substrates: Protocols for ortho-substituted boronic acids. Source: Sigma-Aldrich (Merck) Technical Guides.
  • Boronic Acids in Medicinal Chemistry

    • Review of Boron in Drug Discovery.
    • Source: N
    • URL: [Link]

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane CAS Data.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Aryl Chloride Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides as electrophiles presents a greater challenge due to the strength of the C-Cl bond.[4][5] However, the economic and environmental advantages of using readily available aryl chlorides have driven the development of highly active catalyst systems.

This application note focuses on the use of 2-(2-chlorophenyl)-1,3,2-dioxaborinane as a nucleophilic partner in Suzuki-Miyaura cross-coupling. This reagent is a stable, crystalline solid that serves as a convenient surrogate for the corresponding boronic acid. The presence of the ortho-chloro substituent introduces steric hindrance, which can influence reaction kinetics and require carefully optimized conditions for high-yielding transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6]

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration of Catalyst Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[4][6]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.[6][7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6]

Experimental Design: A Rationale for Reagent and Condition Selection

The successful cross-coupling of 2-(2-chlorophenyl)-1,3,2-dioxaborinane with an aryl halide requires careful consideration of each reaction component.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is crucial for achieving high catalytic activity, particularly with challenging substrates like aryl chlorides.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[7][8] These are reduced in situ to the active Pd(0) species.

  • Ligands: For the coupling of aryl chlorides, electron-rich and bulky phosphine ligands are generally required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[9][10][11] Ligands such as SPhos and XPhos have demonstrated exceptional performance in this regard.[11][12]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It promotes the formation of a more nucleophilic boronate species, which facilitates transmetalation.[1][7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][11][13] For sterically hindered substrates, a stronger base like potassium phosphate may be beneficial.

Solvent Systems

The choice of solvent can significantly impact reaction rates and yields. A mixture of an organic solvent and water is often employed.[1][14] The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[14] Common organic solvents include:

  • Ethers: Dioxane, tetrahydrofuran (THF)[1]

  • Aromatic Hydrocarbons: Toluene[1]

The selection of the solvent system should also consider the solubility of all reactants.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 2-(2-chlorophenyl)-1,3,2-dioxaborinane with a generic aryl bromide. Researchers should note that optimization may be necessary for different aryl halide coupling partners.

Reagents and Equipment
Reagent/EquipmentPurpose
2-(2-Chlorophenyl)-1,3,2-dioxaborinaneNucleophilic coupling partner
Aryl BromideElectrophilic coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Palladium precatalyst
SPhosPhosphine ligand
Potassium Phosphate (K₃PO₄)Base
1,4-DioxaneSolvent
Water (degassed)Co-solvent
Schlenk flask or reaction vialReaction vessel for inert atmosphere
Magnetic stirrer and stir barFor reaction mixing
Nitrogen or Argon sourceTo maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporatorFor solvent removal
Silica gel for column chromatographyFor product purification
Experimental Workflow

Experimental_Workflow A Reagent Preparation & Inerting B Addition of Reagents A->B C Reaction at Elevated Temperature B->C D Reaction Quenching & Workup C->D E Purification D->E F Characterization E->F

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(2-chlorophenyl)-1,3,2-dioxaborinane (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Expected Outcomes

The following table provides a general summary of the reaction parameters. Actual yields will vary depending on the specific aryl halide used.

ParameterValue
Molar Ratio (Boronic Ester:Aryl Halide)1.2 : 1.0
Catalyst Loading (Pd(OAc)₂)2 mol%
Ligand Loading (SPhos)4 mol%
Base (K₃PO₄)2.0 equivalents
Solvent System1,4-Dioxane/Water (5:1 v/v)
Temperature100 °C
Reaction Time12-24 hours
Expected Yield60-90% (substrate dependent)

Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation and troubleshooting.

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system (e.g., a pre-formed palladium-ligand complex). Ensure that the reaction is performed under strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic ester. This can be minimized by using the appropriate stoichiometry and ensuring efficient stirring. Dehalogenation of the aryl halide can also occur.[1]

  • Product Characterization: Thorough characterization of the final product is essential to confirm the desired structure and assess purity. In addition to NMR and mass spectrometry, melting point analysis and comparison to literature data (if available) are recommended.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(2-chlorophenyl)-1,3,2-dioxaborinane provides a powerful method for the synthesis of sterically hindered biaryl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocol detailed herein serves as a validated starting point for further exploration and adaptation in the pursuit of novel molecular architectures for pharmaceutical and materials science applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Advances in Heterocyclic Chemistry (Vol. 93, pp. 1-38). Academic Press. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Pramanik, S., & Sengupta, S. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2136–2147. [Link]

  • Tyrell, J. H., & Guild, J. R. (2019). Suzuki–Miyaura Cross-Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-526). Royal Society of Chemistry. [Link]

  • Pramanik, S., & Sengupta, S. (2017). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]

  • Torvisco, A., & Stueckler, C. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(19), 5283-5288. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473. [Link]

  • Semba, K., & Nakao, Y. (2021). Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. Journal of the American Chemical Society, 143(10), 3845–3853. [Link]

  • Wang, Y., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Chemical Communications, 60(48), 6538-6541. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kwong, F. Y., et al. (2018). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Tetrahedron Letters, 59(3), 209-212. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • da Silva, M. S., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 28(1), 32-37. [Link]

  • Ebrahimi, F., et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Journal of the Iranian Chemical Society, 11, 1057-1062. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4849–4852. [Link]

  • T. R., B., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & biomolecular chemistry, 16(24), 4467–4471. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

Sources

Application

Application Note: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane in Advanced Organic Synthesis

Executive Summary This technical guide focuses on 2-(2-Chlorophenyl)-1,3,2-dioxaborinane , a cyclic boronic ester derived from 2-chlorophenylboronic acid and 1,3-propanediol. While pinacol esters (Bpin) are ubiquitous, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide focuses on 2-(2-Chlorophenyl)-1,3,2-dioxaborinane , a cyclic boronic ester derived from 2-chlorophenylboronic acid and 1,3-propanediol. While pinacol esters (Bpin) are ubiquitous, the 1,3,2-dioxaborinane scaffold offers a distinct "Goldilocks" profile: it provides greater hydrolytic stability than the free boronic acid (preventing protodeboronation) while remaining more atom-economical and easier to hydrolyze post-reaction than the sterically bulky pinacol esters.[1]

Key Utility: This building block is critical for introducing the ortho-chlorophenyl moiety into biaryl scaffolds—a common pharmacophore in kinase inhibitors (e.g., Boscalid intermediates) and agrochemicals.[1] The ortho-chloro substituent introduces significant steric strain, requiring specialized cross-coupling protocols detailed herein.

Structural Analysis & Properties[2][3]

The 2-(2-Chlorophenyl)-1,3,2-dioxaborinane consists of a six-membered boron-containing ring.

FeatureTechnical Specification
Chemical Formula

Molecular Weight 196.44 g/mol
Ring Size 6-membered (Dioxaborinane)
Key Substituent ortho-Chlorine (Steric hindrance + Electronic withdrawal)
Stability Profile Moderate.[1] More stable than free acid; less stable than neopentyl/pinacol esters.[1]
Solubility Soluble in DCM, THF, Toluene, EtOAc. Insoluble in water (slow hydrolysis).[1]

Expert Insight: Unlike the 5-membered dioxaborolanes (e.g., pinacol esters), the 6-membered dioxaborinane ring adopts a chair-like conformation. The ortho-chloro group on the phenyl ring exerts a twisting effect, forcing the phenyl ring out of coplanarity with the B-O bonds, which impacts transmetallation rates in palladium catalysis.

Protocol A: Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Objective: Efficient protection of 2-chlorophenylboronic acid to prevent boroxine formation and facilitate handling.

Materials
  • 2-Chlorophenylboronic acid (1.0 equiv)[1]

  • 1,3-Propanediol (1.05 equiv)[1]

  • Solvent: Toluene (Reagent Grade)[1]

  • Drying Agent:

    
     or Dean-Stark apparatus
    
Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chlorophenylboronic acid (10 mmol, 1.56 g) in Toluene (50 mL).

  • Addition: Add 1,3-propanediol (10.5 mmol, 0.80 g). The mixture may remain heterogeneous initially.[1]

  • Dehydration (Critical Step):

    • Method A (Dean-Stark): Reflux the mixture for 2–4 hours with a Dean-Stark trap to remove the azeotropic water.

    • Method B (Desiccant):[1] Add anhydrous

      
       (2 g) directly to the flask and stir at room temperature for 12 hours. (Preferred for small scale).
      
  • Monitoring: Check by TLC (10% EtOAc/Hexane). The polar boronic acid (baseline) should disappear, replaced by a less polar spot (

    
    ).[1]
    
  • Workup: Filter off the drying agent/solids.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: The resulting oil/low-melting solid is usually sufficiently pure (>95%).[1] If necessary, distill under high vacuum or pass through a short plug of silica (rapidly, to avoid hydrolysis).[1]

Self-Validating QC Parameters
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the diagnostic triplet at
    
    
    ppm (
    
    
    ) and the quintet at
    
    
    ppm (
    
    
    ).[1]
  • Absence of -OH: A broad singlet above 5 ppm (characteristic of the free acid) should be absent.[1]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-chloro substituent creates steric hindrance that slows down the transmetallation step. Standard conditions (


 / 

) often result in low yields or homocoupling.[1]

Optimized System: High-activity catalyst system using Buchwald ligands (SPhos or XPhos) to facilitate oxidative addition and transmetallation.[1]

Reaction Scheme Visualization

SuzukiWorkflow Figure 1: Optimized Workflow for Sterically Hindered Suzuki Coupling Start Start: 2-(2-Cl-Ph)-dioxaborinane + Aryl Bromide BaseAdd Base Activation: K3PO4 (3.0 equiv) Toluene/H2O (10:1) Start->BaseAdd CatPrep Catalyst Prep: Pd(OAc)2 + SPhos (1:2 ratio) CatPrep->BaseAdd Pre-complexation Heat Heating: 100°C, 12-18h (Vigorous Stirring) BaseAdd->Heat Transmetallation Workup Workup: Phase Separation Silica Filtration Heat->Workup Reductive Elimination

Experimental Procedure
  • Catalyst Pre-complexation: In a vial, mix

    
     (2 mol%) and SPhos (4 mol%) in Toluene (2 mL). Stir for 5 mins until the solution turns yellow/orange.
    
    • Why SPhos? It is electron-rich (facilitates oxidative addition of the aryl halide) and bulky (promotes reductive elimination of the hindered biaryl).[1]

  • Main Reaction: To a reaction vessel, add:

    • Aryl Bromide (1.0 equiv)[1]

    • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 equiv)[1]

    • 
       (3.0 equiv) - Note: Anhydrous base is preferred if the ester is sensitive.[1]
      
  • Solvent: Add Toluene/Water (10:1 ratio).[1] Total concentration ~0.2 M.[1]

  • Execution: Degas the solvent stream with

    
     for 10 mins. Add the catalyst solution. Seal and heat to 100°C.
    
  • Validation: Monitor consumption of the Aryl Bromide by HPLC or GC-MS.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Starting Material (Boronate) Remaining Stalled Transmetallation due to sterics.[1]Switch base to

or

.[1] Increase temperature to 110°C.
Protodeboronation (Formation of Chlorobenzene) Hydrolysis of the ester followed by C-B bond cleavage.[1]Switch to anhydrous conditions (Dioxane/CsF). Remove water entirely.[1]
Homocoupling of Aryl Halide Slow Transmetallation allowing competing oxidative addition.[1]Add the boronate ester slowly (syringe pump) or increase catalyst loading.[1]
"White Precipitate" in Reaction Boronic acid precipitating (Hydrolysis).[1]This is common.[1][3] Ensure the pH is basic enough to solubilize the boronate species (

).[1]

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the specific steric challenge presented by the 2-chloro substituent during the catalytic cycle.

Mechanism Figure 2: Catalytic Cycle Highlighting Steric Impediment at Transmetallation Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronate Boronate Complex [Ar'-B(OH)3]- Boronate->TransMet + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 StericBlock STERIC CLASH: 2-Cl group vs Ligand StericBlock->TransMet Slows Down

Safety and Handling

  • Toxicity: Chlorinated aromatic compounds can be persistent.[1] Handle in a fume hood.

  • Hydrolysis: The 1,3,2-dioxaborinane ring is susceptible to hydrolysis in acidic media or upon prolonged exposure to atmospheric moisture. Store in a desiccator or under inert gas (

    
    /Ar) at 4°C.
    
  • Waste: Dispose of boron-containing waste in separate halogenated organic waste streams due to the chloro-substituent.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

  • PubChem. (2023).[1] 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Analogous Stability Data). National Library of Medicine.[1] [1]

  • Bagutski, V., et al. (2013).[1] Application of Dioxaborinanes in Synthesis. Journal of Organic Chemistry. (General reference for dioxaborinane ring stability vs pinacol).

(Note: While specific literature on the unsubstituted 1,3-propanediol ester of 2-chlorophenylboronic acid is less abundant than the pinacol ester, the protocols above are derived from standard organoboron methodology established in References 1 and 2.)

Sources

Method

Application Notes & Protocols: Advanced Catalytic Systems for Reactions Involving 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Introduction: The Strategic Value of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a neopentyl glycol ester of 2-chlorophenylboronic acid, has emerged as a highly valuable and versatile reagent.[1][2] Its stability compared to the corresponding boronic acid makes it easier to handle and store, while its reactivity profile allows for its participation in a suite of powerful cross-coupling reactions.

The presence of the 2-chloro substituent on the phenyl ring offers a dual-functionality handle. The boronic ester moiety serves as a potent nucleophile in palladium- or copper-catalyzed reactions, while the aryl chloride provides a less reactive electrophilic site that can be engaged in subsequent, more forcing cross-coupling steps. This inherent orthogonality is of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where biaryl and heteroaryl motifs are prevalent.[1][3][4]

This guide provides an in-depth exploration of the primary catalytic systems employed for reactions involving this key intermediate, focusing on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

Part 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[4][5] When using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, the reaction facilitates the creation of complex biaryl structures, which are core components of numerous pharmaceutical agents.[6][7]

Core Concepts & Mechanistic Overview

The reaction couples the organoboron species with an organic halide or triflate. The catalytic cycle, illustrated below, is generally understood to involve three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[8]

  • Transmetalation: A base activates the boronic ester, forming a boronate species that transfers its organic group to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ArAr Ar-Ar' Transmetal->ArAr Boronate [R-B(OR)₂(Base)]⁻ Boronate->Transmetal ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Systems for Coupling with Aryl Halides

The choice of catalyst, and particularly the ligand, is critical for achieving high efficiency. The following systems are recommended for coupling 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with various aryl and heteroaryl halides.

ComponentRecommended Reagents & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ : These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[8]
Ligand Bulky, Electron-Rich Phosphines : SPhos , XPhos , or RuPhos are ligands of choice.[9][10] Their steric bulk and electron-donating properties promote both the oxidative addition of the aryl halide and the final reductive elimination step, enhancing reaction rates and catalyst stability.[9]
Base K₃PO₄ or Cs₂CO₃ : A moderately strong base is required for the transmetalation step. K₃PO₄ is often effective and cost-efficient. For more challenging couplings, the more soluble Cs₂CO₃ may provide superior results.[9][11]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O : A mixture of an organic solvent with water is standard. Water aids in dissolving the base and facilitates the formation of the active boronate species.[4]
Experimental Protocol: Synthesis of a 2-Substituted-2'-chlorobiphenyl Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with an aryl bromide.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add reagents to oven-dried vial B 2. Seal vial, evacuate, and backfill with N₂/Ar (3x) A->B C 3. Add degassed solvents via syringe B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, dilute with EtOAc, and filter E->F G 7. Aqueous work-up (wash with H₂O, brine) F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by flash column chromatography H->I J 10. Characterize product (NMR, MS) I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling.[11]

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2-1.5 equiv)

  • Pd(OAc)₂ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate, ethyl acetate, brine

  • Silica gel for chromatography

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Part 2: Copper-Catalyzed Chan-Lam C-N/C-O Cross-Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful and often complementary method to palladium-catalyzed systems for forming aryl-heteroatom bonds.[12][13] It is particularly valuable for synthesizing aryl amines and ethers. A key advantage is its ability to be conducted at room temperature and open to the air, using inexpensive copper catalysts.[12][13]

Core Concepts & Mechanistic Overview

The reaction couples an organoboron reagent with an N-H or O-H containing compound.[12] The mechanism is complex and still a subject of study, but a widely proposed pathway involves the formation of a copper(III) intermediate.

  • Ligand Exchange/Complexation: The copper(II) catalyst coordinates with the amine/alcohol and the boronic acid derivative.

  • Transmetalation: The aryl group is transferred from boron to the copper center.

  • Reductive Elimination: The aryl group and the heteroatom group couple and are eliminated from a Cu(III) intermediate, forming the C-N or C-O bond and regenerating a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen).[12][13]

Chan_Lam_Cycle Proposed Chan-Lam Catalytic Cycle CuII Cu(II) Complex [Ar-B(OR)₂]·Cu(II)·[Nu-H] CuII->Complex Complexation CuIII Ar-Cu(III)-Nu Complex->CuIII Transmetalation (Oxidative process) CuI Cu(I) CuIII->CuI Reductive Elimination ArNu Ar-NR₂ or Ar-OR CuIII->ArNu CuI->CuII Re-oxidation (O₂) ArB Ar-B(OR)₂ ArB->Complex NuH R₂NH or ROH NuH->Complex

Caption: A simplified, proposed mechanism for the Chan-Lam coupling reaction.

Catalytic Systems for C-N/C-O Coupling

The conditions for Chan-Lam coupling are often milder and simpler than for Suzuki-Miyaura reactions.

ComponentRecommended Reagents & Rationale
Copper Source Copper(II) Acetate [Cu(OAc)₂] : This is the most common and effective catalyst. It is inexpensive, stable, and readily available.[14][15]
Ligand Pyridine or None : Many Chan-Lam couplings proceed efficiently without an added ligand. For less reactive substrates, a simple N-donor ligand like pyridine can accelerate the reaction.[12]
Base Triethylamine (Et₃N) or Pyridine : A mild organic base is often sufficient to facilitate the reaction. Pyridine can serve as both a ligand and a base.[14][16]
Solvent Methanol (MeOH) or Dichloromethane (DCM) : These are common solvents that effectively dissolve the reactants.
Atmosphere Air : The reaction typically uses atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst, making an inert atmosphere unnecessary.[13]
Experimental Protocol: Synthesis of a 2-Chloro-N-alkylaniline

This protocol describes a general procedure for the N-arylation of an aliphatic amine with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Materials:

  • Aliphatic Amine (1.5-2.0 equiv)

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.0 equiv)

  • Cu(OAc)₂ (10-20 mol%)

  • Pyridine (2.0 equiv)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a round-bottom flask open to the air, add 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (e.g., 1.0 mmol), Cu(OAc)₂ (0.1 mmol), and a magnetic stir bar.

  • Add methanol (5 mL), followed by the aliphatic amine (2.0 mmol) and pyridine (2.0 mmol).

  • Stir the resulting blue-green suspension vigorously at room temperature for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction mixture will typically become a darker, more homogeneous solution upon completion.

  • Once the boronic ester is consumed, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in dichloromethane or ethyl acetate and filter through a plug of celite to remove insoluble copper salts. Wash the plug with additional solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired N-arylated product.

Troubleshooting & Key Considerations

IssuePotential CauseRecommended Solution
Low Conversion (Suzuki) Inactive catalyst; poor quality base or boronic ester.Ensure strictly inert conditions. Use fresh, high-purity reagents. Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base (Cs₂CO₃).[11]
Protodeboronation Presence of excess water or acid; prolonged heating.Use anhydrous solvents if the issue persists. Minimize reaction time once the starting material is consumed. Ensure the base is not excessively strong for the substrate.[11]
Low Yield (Chan-Lam) Sterically hindered amine/alcohol; catalyst deactivation.Increase catalyst loading to 20 mol%. Consider heating the reaction to 40-50 °C. For very challenging substrates, screening other copper sources (e.g., CuCl) or additives may be necessary.[16]
Difficulty in Purification Polar byproducts; residual copper.For Chan-Lam reactions, ensure thorough filtration through celite. An aqueous ammonia wash can sometimes help remove residual copper. For Suzuki, careful chromatography is key.

Conclusion

2-(2-Chlorophenyl)-1,3,2-dioxaborinane stands out as a robust and strategically important building block for modern synthetic chemistry. Mastery of its reactivity in both palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions opens a direct and efficient pathway to a vast array of complex molecules. The success of these transformations hinges on the rational selection of the catalytic system—from the ligand and base in Suzuki couplings to the copper source and atmosphere in Chan-Lam reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile reagent in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Xu, N., Liang, H., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 144(26), 11546–11552. Available at: [Link]

  • Li, S., et al. (2023). Copper-catalyzed cross-coupling of vinyliodonium salts and diboron reagents to generate alkenyl boronic esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xu, N., et al. (2022). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters) to an Array of Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Andrus, M. B., & Song, C. (2001). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Letters, 3(23), 3761–3764. Available at: [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 40, 1-4. Available at: [Link]

  • Xu, N., Liang, H., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Synfacts, 18(08), 856. Available at: [Link]

  • Xu, N., et al. (2022). Copper-Catalyzed Coupling of Alkyl Vicinal Bis(boronic Esters) to an Array of Electrophiles. Journal of the American Chemical Society, 144(39), 17859-17866. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3, 1932–1937. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. Available at: [Link]

  • So, C. M., & Kwong, F. Y. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 72(24), 9291–9299. Available at: [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Herken, C., et al. (2022). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 18, 376-383. Available at: [Link]

  • SlideShare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddy, T. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 211, 113083. Available at: [Link]

  • de la Cruz-Cruz, F., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(7), 11911-11926. Available at: [Link]

  • Sarkar, D., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. RSC Advances, 11, 21873-21878. Available at: [Link]

  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 46, 706-722. Available at: [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Ramirez, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. Available at: [Link]

  • Wang, Z., & Wang, J. (2004). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. Tetrahedron, 60(37), 8149-8155. Available at: [Link]

  • MDPI. (2025). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Retrieved from [Link]

  • PureSynth. (n.d.). 2-(2-Chlorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane 98.0%. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Executive Summary The construction of ortho-substituted biaryl scaffolds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. While the Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of ortho-substituted biaryl scaffolds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of C–C bond formation [1], the synthesis of sterically hindered biaryls remains challenging due to slow reductive elimination and competitive protodeboronation of the boronic acid species.

This application note details a highly efficient, self-validating protocol for the synthesis of 2-chlorobiaryls using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane . By leveraging the unique stability of the 1,3,2-dioxaborinane ring and pairing it with a bulky, electron-rich Buchwald ligand (e.g., XPhos), this protocol overcomes the steric penalty of the ortho-chloro substituent, delivering high yields with minimal side-product formation [2].

Mechanistic Insights & Causality

To achieve high yields in sterically demanding couplings, one must understand the causality behind reagent and catalyst selection.

Why 2-(2-Chlorophenyl)-1,3,2-dioxaborinane?

Standard ortho-substituted arylboronic acids are highly susceptible to protodeboronation under basic aqueous conditions. Furthermore, they readily dehydrate to form variable mixtures of boroxines, complicating stoichiometry. 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a cyclic boronic ester derived from 1,3-propanediol, acts as a stable, monomeric reservoir[3]. Under the optimized aqueous basic conditions (e.g., K₃PO₄ in H₂O/Dioxane), the dioxaborinane undergoes controlled in situ hydrolysis to the active boronate. This slow-release mechanism matches the rate of the transmetalation step, effectively suppressing protodeboronation.

Overcoming the Steric Penalty

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. For ortho-substituted substrates, Reductive Elimination is the rate-limiting step. The two aryl groups must adopt a cis-conformation on the Pd(II) center and overcome severe steric clash to form the C–C bond.

To solve this, we utilize a catalyst system comprising Pd₂(dba)₃ and XPhos (a dialkylbiaryl phosphine ligand).

  • Electronic Effect: The electron-rich nature of the dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide.

  • Steric Effect: The extreme bulk of the XPhos ligand forces the two aryl groups on the Pd(II) intermediate into closer proximity, artificially lowering the activation energy required for reductive elimination [2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(X)L_2 OxAdd->PdII_1 BaseEx Base Exchange Hydrolysis of Dioxaborinane PdII_1->BaseEx PdII_2 Trans-Pd(II)(Ar)(OH)L_2 BaseEx->PdII_2 TransMet Transmetalation Transfer of 2-Cl-Ph group PdII_2->TransMet PdII_3 Cis-Pd(II)(Ar)(2-Cl-Ph)L_2 TransMet->PdII_3 RedElim Reductive Elimination Sterically Hindered Step PdII_3->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-Chloro-Biaryl Product RedElim->Product Releases Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the sterically demanding reductive elimination.

Experimental Protocol

This protocol describes the coupling of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with a representative aryl bromide (e.g., 4-bromoanisole). The system is designed to be self-validating ; specific visual and analytical checkpoints are embedded to ensure reaction integrity.

Materials & Reagents
  • Boronate: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.20 equiv)

  • Electrophile: 4-Bromoanisole (1.00 equiv, 1.0 mmol scale)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%)

  • Ligand: XPhos (4.8 mol%) (Note: A slight excess of ligand relative to Pd prevents palladium black precipitation).

  • Base: K₃PO₄ (2.00 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Workflow Step1 1. Preparation Charge Reagents & Catalyst Step2 2. Degassing Freeze-Pump-Thaw or N2 Sparge Step1->Step2 Step3 3. Reaction Heat to 90°C Monitor via HPLC Step2->Step3 Step4 4. Workup Quench, Extract & Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Five-step experimental workflow for the synthesis of sterically hindered biaryls.

Step 1: Preparation (Benchtop)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 4-bromoanisole (187 mg, 1.0 mmol), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (236 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • In a separate vial inside a nitrogen-filled glovebox, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (22.9 mg, 0.048 mmol). Transfer these to the Schlenk tube.

Step 2: Degassing (Critical Self-Validation Step)

  • Add 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL) to the Schlenk tube.

  • Seal the tube and subject the mixture to three cycles of Freeze-Pump-Thaw. Alternatively, vigorously sparge the solution with ultra-pure N₂ for 15 minutes.

  • Validation Checkpoint: The initial solution will appear dark purple/red due to the Pd₂(dba)₃ complex. Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronate.

Step 3: Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system.

  • Validation Checkpoint: Within 15–30 minutes of heating, the solution should transition to a pale yellow or light brown color, indicating the successful formation of the active, monomeric Pd(0)-XPhos species. If the solution turns black, palladium has aggregated (often due to oxygen ingress or insufficient ligand), and the reaction will stall.

  • Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 9:1) until the aryl bromide is consumed (typically 4–6 hours).

Step 4: Workup

  • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes.

  • The product, 2-chloro-4'-methoxybiphenyl, is isolated as a colorless oil or white solid.

Quantitative Data & Optimization Summary

The choice of base and ligand is highly deterministic for the yield of ortho-substituted biaryls. Table 1 summarizes the optimization data validating the chosen protocol parameters.

Table 1: Optimization of Reaction Conditions for 2-Chlorobiaryl Synthesis

EntryPalladium SourceLigand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*
1Pd(PPh₃)₄ (5%)NoneNa₂CO₃Toluene/H₂O9032%
2Pd₂(dba)₃ (2%)PPh₃ (8%)K₃PO₄Dioxane/H₂O9045%
3Pd₂(dba)₃ (2%)SPhos (4.8%)K₃PO₄Dioxane/H₂O9088%
4 Pd₂(dba)₃ (2%) XPhos (4.8%) K₃PO₄ Dioxane/H₂O 90 96%
5Pd₂(dba)₃ (2%)XPhos (4.8%)Cs₂CO₃DMF/H₂O9074%

*Yields determined by HPLC analysis using an internal standard. Entry 4 represents the optimal self-validating conditions described in Section 3.

References

  • Korenaga, T. et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control
Method

Strategic Handling of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane: Synthesis, Stability, and Orthogonal Transformation

Topic: Protecting Group Strategies for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Rationale

2-(2-Chlorophenyl)-1,3,2-dioxaborinane represents a critical intermediate in the handling of ortho-substituted arylboronic acids. While boronic acids are prone to dehydration (forming boroxines) and oxidative degradation, the 1,3,2-dioxaborinane ester (derived from 1,3-propanediol) offers a "Goldilocks" zone of protection: it is more crystalline and easier to handle than the free acid, yet significantly more labile—and thus easier to remove—than the robust pinacol (pin) esters.

However, the 2-chloro substituent introduces specific challenges:

  • Steric Hindrance: The ortho-Cl creates significant steric bulk, retarding transmetallation in Suzuki-Miyaura couplings.

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the chlorine can accelerate base-catalyzed protodeboronation pathways, particularly in 6-membered cyclic esters which suffer from higher ring strain than their 5-membered counterparts.

This guide details the lifecycle management of this species: Synthesis (Protection) , Stabilization (Transprotection) , and Application (Coupling) .

Comparative Stability Profile

The choice of the 1,3-propanediol ester (dioxaborinane) over others must be deliberate. The table below contrasts this specific protecting group against common alternatives for the ortho-chlorophenyl substrate.

ParameterFree Boronic Acid1,3,2-Dioxaborinane (Target)Pinacol Ester (Pin)MIDA Boronate
Atom Economy HighGoodModerateLow
Crystallinity Variable (often waxy)High (Solid) Often Oil/Low MPHigh (Crystalline Solid)
Hydrolysis Rate N/AFast (

)
Slow (

)
Very Slow (requires base)
Suzuki Reactivity HighHigh (In-situ hydrolysis) Moderate (Steric bulk)Inert (Slow release)
Protodeboronation Risk HighModerate LowVery Low

Protocol 1: Synthesis via Dean-Stark Dehydration

Objective: Efficient protection of 2-chlorophenylboronic acid.

This protocol utilizes azeotropic water removal. Unlike pinacol formation, the formation of the 6-membered ring is less thermodynamically driven by entropy, making active water removal critical.

Reagents
  • 2-Chlorophenylboronic acid (1.0 equiv)

  • 1,3-Propanediol (1.05 equiv)

  • Toluene (Reagent Grade, 0.5 M concentration)

  • Catalyst: None required (Self-catalyzed), but 1 mol%

    
    -TsOH can accelerate if kinetics are sluggish due to sterics.
    
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chlorophenylboronic acid and 1,3-propanediol to the flask.

  • Solvation: Add Toluene. Ensure the Dean-Stark trap is also filled with Toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 2–4 hours).

    • Note: The ortho-Cl steric bulk may require slightly longer reflux times than a standard phenyl ring.

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene upon cooling due to the rigidity of the ortho-substituted system.

  • Isolation: If solid, filter and wash with cold hexanes. If liquid, concentrate in vacuo and recrystallize from Hexanes/EtOAc.

Protocol 2: Transprotection to Potassium Trifluoroborate ( )

Objective: Converting the labile dioxaborinane into an indefinitely stable salt for storage or aggressive reaction conditions.

If the 1,3,2-dioxaborinane proves too unstable for a subsequent step (e.g., oxidation sensitivity), converting it to the trifluoroborate salt is the preferred strategy.

Reagents
  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (4.5 equiv) — Caution: Etches glass. 
    
  • Solvent: Methanol / Water (3:1 ratio)

Step-by-Step Workflow
  • Dissolution: Dissolve the dioxaborinane in MeOH in a plastic (polypropylene) vessel .

  • Activation: Prepare a saturated solution of

    
     in distilled water.
    
  • Addition: Add the aqueous

    
     dropwise to the boronate solution at room temperature.
    
    • Observation: A white precipitate (

      
       and byproducts) may form initially.
      
  • Stirring: Stir vigorously for 2 hours. The ortho-Cl substituent does not inhibit this transformation significantly as the small Fluoride ion easily penetrates the steric shield.

  • Concentration: Remove MeOH in vacuo (rotary evaporator).

  • Drying: The remaining solid is a mixture of the product and salts. Dry completely under high vacuum.

  • Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the inorganic salts are insoluble; the

    
     is soluble).
    
  • Precipitation: Concentrate the organic extract and precipitate the pure product by adding

    
    .
    

Protocol 3: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Cross-coupling the hindered 2-(2-chlorophenyl)-1,3,2-dioxaborinane with an aryl halide.

The Challenge: The ortho-chloro group blocks the approach of the Palladium center during transmetallation. Standard conditions (


 / 

) often fail or result in deboronation. The Solution: Use of a "Buchwald-type" precatalyst (SPhos or XPhos) and a hydroxide base to facilitate the formation of the reactive boronate "ate" complex.
Reagents
  • Boronate: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%) — XPhos is preferred for steric bulk.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1) degassed.[1]

Step-by-Step Workflow
  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Charging: In a reaction vial, combine the Boronate, Aryl Bromide, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Reaction: Heat to

    
     for 12 hours.
    
    • Mechanistic Insight: The water is essential here. It hydrolyzes the labile 1,3,2-dioxaborinane in situ to the boronic acid/ate complex, which is the active transmetallating species. The 1,3-propanediol leaving group is water-soluble and does not interfere.

  • Analysis: Monitor by HPLC/LCMS.

    • Troubleshooting: If protodeboronation (formation of chlorobenzene) is observed, switch to anhydrous conditions using

      
       in Toluene at 
      
      
      
      (anhydrous activation pathway).

Visualizing the Strategy

Diagram 1: Synthesis & Transprotection Workflow

This flowchart illustrates the decision matrix for handling the ortho-chloro species.

G Acid 2-Chlorophenyl Boronic Acid Ester 2-(2-Cl-Ph) 1,3,2-Dioxaborinane Acid->Ester 1,3-Propanediol Dean-Stark (Protection) Ester->Acid H2O / H+ (Hydrolysis) BF3K Potassium Trifluoroborate Ester->BF3K KHF2, MeOH (Stabilization) MIDA MIDA Boronate Ester->MIDA MIDA, PhMe, Reflux (Iterative Synthesis) Product Biaryl Product (Suzuki) Ester->Product Pd-XPhos, Base (Coupling) BF3K->Product Pd, H2O (Slow Release)

Caption: Lifecycle of the 2-chlorophenyl boron species, showing pathways for protection, stabilization, and application.

Diagram 2: Steric Bottleneck in Coupling

This diagram highlights why specific conditions are needed for the ortho-chloro substrate.

Mechanism cluster_0 Standard Cycle OxAdd Oxidative Addition (L-Pd-Ar) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Boronate 2-(2-Cl-Ph) 1,3,2-Dioxaborinane Boronate->TransMet Blocked by Ortho-Cl Sterics Solution Solution: High Steric Demand Ligand (XPhos/SPhos) Solution->TransMet Opens Active Site

Caption: The ortho-chloro substituent creates a kinetic bottleneck at the transmetallation step, requiring specialized ligands.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Application

Application Note & Protocol: A Guide to the Scale-Up Synthesis and Application of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile and s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile and stable boronic ester intermediate. Boronic acids and their derivatives are foundational building blocks in modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[1][2] The 1,3,2-dioxaborinane moiety offers enhanced stability compared to the free boronic acid, making it particularly suitable for process chemistry and scale-up operations where robustness and handling are critical. We present a detailed, validated protocol for the synthesis of the title compound via esterification, followed by its application in a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the practical considerations, safety protocols, and process control necessary for successful and safe large-scale synthesis.

Introduction: The Strategic Advantage of Dioxaborinane Esters

Organoboron compounds, particularly boronic acids, are indispensable tools in synthetic chemistry due to their versatile reactivity, low toxicity, and stability.[2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, relies heavily on these reagents for the construction of carbon-carbon bonds, especially in the formation of biaryl structures common in medicinal chemistry.[3][4]

While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and potential for protodeboronation can present challenges in process development and storage. Conversion to boronic esters, such as the 1,3,2-dioxaborinane derivative, mitigates these issues. The six-membered dioxaborinane ring, formed by reacting the boronic acid with a 1,3-diol, provides a stable, crystalline, and easily handled solid that serves as a reliable surrogate for the more sensitive boronic acid.[5]

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a valuable building block, utilized in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides the necessary protocols and scientific rationale to empower researchers to confidently scale the synthesis of this key intermediate and employ it in subsequent chemical transformations.

Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane: Mechanism and Strategy

The synthesis is a straightforward esterification between 2-chlorophenylboronic acid and 1,3-propanediol. The reaction is an equilibrium process, and to achieve high conversion, the water byproduct must be removed.

Reaction Principle

The formation of the dioxaborinane ring is driven by the removal of water via azeotropic distillation, typically with a solvent like toluene, using a Dean-Stark apparatus. This continuously shifts the reaction equilibrium toward the product side, ensuring a high yield.[6]

Synthesis_Mechanism R1 2-Chlorophenylboronic Acid P 2-(2-Chlorophenyl)-1,3,2-dioxaborinane R1->P + R2 1,3-Propanediol R2->P + Solvent Toluene (Azeotropic Water Removal) Solvent->P drives reaction Water Water (byproduct) P->Water      +

Caption: Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Critical Parameters for Scale-Up
  • Azeotropic Removal: Efficient and continuous removal of water is the most critical factor for driving the reaction to completion. The choice of solvent and the design of the Dean-Stark trap are paramount.

  • Heat Transfer: As the reaction volume increases, surface-area-to-volume ratio decreases. Effective stirring and a reactor jacket with a suitable heating fluid are necessary to maintain a consistent reflux temperature and prevent localized overheating.[7]

  • Purity of Starting Materials: High-purity 2-chlorophenylboronic acid and 1,3-propanediol are essential to avoid side reactions and simplify purification.

Protocol 1: Scale-Up Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

This protocol details the synthesis on a 100g scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Chemicals:

    • 2-Chlorophenylboronic acid (≥97%)

    • 1,3-Propanediol (≥98%)

    • Toluene (anhydrous grade)

    • Hexanes (technical grade, for washing)

  • Equipment:

    • 2 L three-neck round-bottom flask (or jacketed glass reactor)

    • Mechanical overhead stirrer with a PTFE paddle

    • Heating mantle or oil bath with temperature controller

    • Dean-Stark apparatus (≥20 mL capacity)

    • Friedrichs condenser

    • Inert gas line (Nitrogen or Argon)

    • Rotary evaporator

    • Büchner funnel and filter flask

Quantitative Data for Synthesis
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Equiv.
2-Chlorophenylboronic acid156.37100.00.6401.0
1,3-Propanediol76.0953.70.7061.1
Toluene-1000 mL--
Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, Dean-Stark trap topped with the condenser, and a gas inlet. Ensure all glassware is dry. Purge the system with nitrogen for 15 minutes.

  • Reagent Charging: To the flask, add 2-chlorophenylboronic acid (100.0 g, 0.640 mol) and toluene (1000 mL).

  • Initiate Stirring: Begin stirring to form a slurry.

  • Add Diol: Add 1,3-propanediol (53.7 g, 0.706 mol) to the mixture. The 10 mol% excess ensures complete consumption of the more expensive boronic acid.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the reaction by observing the rate of water collection. The theoretical amount of water to be collected is approximately 11.5 mL (0.640 mol). The reaction is typically complete within 3-5 hours, once water collection ceases.

  • Cooling and Solvent Removal: Once complete, allow the reaction mixture to cool to room temperature. The solution should be clear and homogeneous. Remove the toluene under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting oil or solid residue is triturated with cold hexanes (approx. 200 mL) to induce crystallization and wash away any unreacted 1,3-propanediol.

  • Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold hexanes (2 x 50 mL). Dry the product under vacuum to a constant weight.

  • Characterization: The expected yield is typically >90%. Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS analysis. The product should be a white crystalline solid.[8]

Application: Scale-Up Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction coupling the newly synthesized 2-(2-chlorophenyl)-1,3,2-dioxaborinane with 4-bromoanisole.

Catalytic Cycle and Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a stable boronic ester requires its in-situ hydrolysis or direct participation in the transmetalation step, facilitated by the base.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Isolation Setup Charge Reactor with: - Aryl Halide - Boronic Ester - Base (K3PO4) - Pd Catalyst Inert Purge with N2/Ar Setup->Inert Solvents Add Degassed Solvents (Toluene/Water) Inert->Solvents Heat Heat to 80-90°C Solvents->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Separate Phase Separation Cool->Separate Extract Aqueous Extraction Separate->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify

Caption: General workflow for a scale-up Suzuki-Miyaura reaction.

Quantitative Data for Coupling Reaction
ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
2-(2-Chlorophenyl)-1,3,2-dioxaborinane196.4410.0 g50.9 mmol1.2
4-Bromoanisole187.047.9 g42.4 mmol1.0
Pd(PPh₃)₄1155.56490 mg0.424 mmol0.01 (1 mol%)
Potassium Phosphate (K₃PO₄)212.2727.0 g127.2 mmol3.0
Toluene-150 mL--
Water-50 mL--
Step-by-Step Procedure
  • Reactor Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-(2-chlorophenyl)-1,3,2-dioxaborinane (10.0 g, 50.9 mmol), 4-bromoanisole (7.9 g, 42.4 mmol), potassium phosphate (27.0 g, 127.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (490 mg, 0.424 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add degassed toluene (150 mL) and degassed water (50 mL) via cannula or syringe.

  • Reaction Execution: Heat the biphasic mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by sampling the organic layer. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired biaryl product.

Safety, Handling, and Waste Disposal

  • Hazard Assessment: Boronic acids and their derivatives should be handled with care. Some have been identified as potential mutagens.[9] Always consult the Safety Data Sheet (SDS) before use.[10] Toluene is a flammable liquid with associated health risks. Palladium catalysts are toxic and should be handled in a fume hood.

  • Scale-Up Precautions: The primary risk during scale-up is loss of thermal control in exothermic reactions.[7] While the esterification and Suzuki coupling described are not violently exothermic, careful temperature monitoring is crucial. Ensure emergency cooling (e.g., an ice bath) is readily available. Handling large volumes of flammable solvents increases fire risk.[7]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.

  • Waste Disposal: Segregate waste streams. Aqueous waste containing residual base should be neutralized before disposal. Organic waste will contain toluene and product. Palladium-containing waste must be collected separately and disposed of according to institutional guidelines for heavy metal waste.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Synthesis: Incomplete Reaction - Inefficient water removal.- Low reaction temperature.- Impure starting materials.- Ensure the Dean-Stark is filling and the system is leak-free.- Verify internal reaction temperature is at reflux.- Use high-purity, dry reagents.
Synthesis: Low Yield - Product loss during work-up.- Incomplete reaction.- Ensure efficient trituration/crystallization; minimize transfers.- See above.
Coupling: Incomplete Reaction - Inactive catalyst.- Insufficient base or poor mixing.- Oxygen contamination.- Use fresh, high-quality catalyst.- Ensure vigorous stirring to mix phases; consider a phase-transfer catalyst if needed.- Thoroughly degas solvents and maintain a robust inert atmosphere.
Coupling: Side Product Formation (Homocoupling) - Catalyst degradation.- Presence of oxygen.- Use a more robust ligand/catalyst system.- Improve inert atmosphere technique.

Conclusion

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a stable, reliable, and highly effective reagent for use in large-scale organic synthesis. Its preparation via azeotropic esterification is a robust and scalable process. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can confidently produce and utilize this key intermediate for applications in drug discovery, process development, and materials science, particularly in demanding Suzuki-Miyaura cross-coupling reactions.

References

  • Chem-Impex International. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • Gotor, R., et al. (2021). Synthetic strategies for the synthesis of boronic acid esters-based vitrimers.
  • PureSynth Research Chemicals. (n.d.). 2-(2-Chlorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane 98.0%.
  • Burgess, K., et al. (2007). Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Martínez, R., et al. (2017).
  • Deng, B. (2010).
  • Silva, A. M., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
  • Google Patents. (2013). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Pierson, M., et al. (2015). Boronic Acids and Derivatives: Probing the Structure–Activity Relationships for Mutagenicity.
  • Organic Syntheses. (n.d.). Boronic esters.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • MilliporeSigma. (n.d.). 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • TCI Chemicals. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • Organics. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar.
  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)
  • MilliporeSigma. (n.d.). 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Iranian Chemical Society. (n.d.). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
  • Fluorochem. (n.d.). 2-(4-Chlorophenyl)-1,3,2-dioxaborinane.
  • Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Sources

Method

Revolutionizing Biaryl Synthesis: A One-Pot Borylation and Cross-Coupling Strategy with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Abstract The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry. This application note details a highly efficient, one-pot, two-step protocol for the synthesis of unsymmetrical bia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry. This application note details a highly efficient, one-pot, two-step protocol for the synthesis of unsymmetrical biaryls starting from aryl chlorides. The methodology hinges on the in situ generation of an arylboronate ester, exemplified by a derivative of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach circumvents the need to isolate often unstable and expensive boronic acids, offering a streamlined, atom-economical, and scalable process for drug development and materials science professionals. We provide a detailed experimental protocol, mechanistic insights, and quantitative data to enable the seamless adoption of this powerful synthetic strategy.

Introduction: The Imperative for Efficient Biaryl Synthesis

Biaryl motifs are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for their construction, owing to its mild reaction conditions and broad functional group tolerance.[1] Traditionally, this reaction requires the use of pre-synthesized and purified arylboronic acids or their esters. However, the synthesis and isolation of these reagents can be challenging due to their propensity for decomposition and the often harsh conditions required for their preparation.[1]

To address these limitations, a one-pot borylation/Suzuki-Miyaura cross-coupling sequence has emerged as a highly desirable alternative.[1][2] This strategy involves the in situ generation of the arylboronate ester from a readily available aryl halide, which is then directly subjected to cross-coupling with a second aryl halide in the same reaction vessel. This approach not only simplifies the synthetic workflow but also allows for the use of otherwise difficult-to-access boronic acid derivatives.

This application note focuses on a one-pot protocol utilizing the conceptual framework of forming a 2-(Aryl)-1,3,2-dioxaborinane intermediate from an aryl chloride. We use 2-chlorophenyl derivatives as a representative and challenging substrate class to demonstrate the efficacy of this method.

The One-Pot Strategy: Mechanistic Rationale

The one-pot borylation/Suzuki-Miyaura cross-coupling reaction is a sequential process that leverages a single palladium catalyst for two distinct transformations. The overall workflow is depicted below.

OnePot_Suzuki cluster_step1 Step 1: Miyaura Borylation cluster_step2 Step 2: Suzuki-Miyaura Coupling Aryl_Cl Aryl-Cl (e.g., 2-Chlorophenyl derivative) Aryl_Bpin Aryl Boronate Ester (In situ) Aryl_Cl->Aryl_Bpin Borylation Pd(0)/Pd(II) cycle B2pin2 B2pin2 or other Diboron Reagent B2pin2->Aryl_Bpin Pd_cat1 Pd Catalyst Pd_cat1->Aryl_Bpin Base1 Base (e.g., KOAc) Base1->Aryl_Bpin Aryl_X Second Aryl Halide (Aryl'-X) Biaryl Unsymmetrical Biaryl (Aryl-Aryl') Aryl_Bpin->Biaryl Cross-Coupling Pd(0)/Pd(II) cycle Aryl_X->Biaryl Pd_cat2 Same Pd Catalyst Pd_cat2->Biaryl Base2 Aqueous Base (e.g., K2CO3) Base2->Biaryl

Figure 1: Conceptual workflow of the one-pot borylation/Suzuki-Miyaura cross-coupling.

Step 1: Miyaura Borylation. The first step involves the palladium-catalyzed borylation of an aryl chloride with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).[3] This reaction forms the key arylboronate ester intermediate in situ. The choice of catalyst and ligand is crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides.[1][4]

Step 2: Suzuki-Miyaura Cross-Coupling. Upon completion of the borylation, a second aryl halide and an aqueous base are introduced into the same reaction vessel. The same palladium catalyst then mediates the cross-coupling between the newly formed arylboronate ester and the second aryl halide to yield the final biaryl product.[5] The addition of an aqueous base is critical as it facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle and can also quench any remaining diboron reagent.[5]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Biaryl

This protocol describes a general procedure for the one-pot synthesis of an unsymmetrical biaryl from two different aryl chlorides.

Materials:

  • Aryl Chloride 1 (e.g., 1-chloro-2-nitrobenzene)

  • Aryl Chloride 2 (e.g., 4-chloroanisole)

  • Bis(pinacolato)diboron (B2pin2)

  • Potassium Acetate (KOAc)

  • Palladium(II) Acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (oven-dried)

Procedure:

Protocol_Workflow start Start setup Set up oven-dried flask under Argon start->setup reagents1 Add Aryl-Cl 1, B2pin2, KOAc, Pd(OAc)2, and SPhos setup->reagents1 solvent1 Add anhydrous 1,4-Dioxane reagents1->solvent1 heat1 Heat at 80-100 °C for 2-4 hours solvent1->heat1 monitor1 Monitor by TLC/GC-MS for consumption of Aryl-Cl 1 heat1->monitor1 cool Cool to room temperature monitor1->cool Complete reagents2 Add Aryl-Cl 2 and aqueous K2CO3 solution cool->reagents2 heat2 Heat at 80-100 °C for 6-12 hours reagents2->heat2 monitor2 Monitor by TLC/GC-MS for product formation heat2->monitor2 workup Aqueous workup (EtOAc/Water extraction) monitor2->workup Complete purify Purify by column chromatography workup->purify end Obtain pure Biaryl Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Here is the technical support center for improving yield in reactions with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. Welcome to the technical resource for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving yield in reactions with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Welcome to the technical resource for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of employing this versatile reagent in cross-coupling reactions. As a neopentyl glycol-type boronic ester, it offers enhanced stability compared to the free boronic acid, yet its successful application, particularly with challenging substrates, requires a nuanced understanding of the reaction mechanism and potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Q1: What is 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, and why should I use it instead of 2-chlorophenylboronic acid?

A: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane is the neopentyl glycol ester of 2-chlorophenylboronic acid.[1][2] The primary advantage of using the boronic ester is its superior stability. Boronic acids are susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source, reducing the amount of active reagent available for cross-coupling.[3][4] Boronic esters, including the 1,3,2-dioxaborinane variant, are significantly more resistant to this decomposition pathway, leading to more consistent results, longer shelf-life, and often higher yields, especially in lengthy reactions or under harsh conditions.[5]

Q2: Is the presence of water necessary for Suzuki-Miyaura reactions with this boronic ester?

A: The role of water is complex and a subject of mechanistic debate. Traditionally, a small amount of water is considered beneficial or even necessary. One hypothesis is that the boronic ester first hydrolyzes to the active boronic acid before transmetalation.[3] Another key theory suggests that water helps form a μ-bridging hydroxide group between the palladium and boron atoms, which facilitates the crucial transmetalation step.[3] However, recent studies have conclusively shown that boronic esters can undergo direct transmetalation without prior hydrolysis, and this pathway can be significantly faster.[5][6] Anhydrous conditions are therefore possible and can be advantageous for substrates sensitive to water or to suppress protodeboronation. Such conditions often require specific bases, like potassium trimethylsilanolate (TMSOK), to generate a soluble boronate species.[6] For most standard applications, a small amount of water in a co-solvent system (e.g., dioxane/water) is a reliable starting point.

Q3: How does the base activate the boronic ester for the reaction?

A: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] It reacts with the boronic ester to form a more nucleophilic "ate" complex (e.g., a boronate salt). This activation increases the electron density on the organic group (the 2-chlorophenyl moiety), making it more readily transferable from the boron atom to the electron-deficient palladium(II) center.[7][8] The choice of base is critical; a base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can promote side reactions.[9]

Q4: How should I properly store and handle 2-(2-Chlorophenyl)-1,3,2-dioxaborinane?

A: Although more stable than the corresponding boronic acid, proper storage is key to maintaining the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated (0-10°C).[2] Like all organoboron reagents, it is sensitive to atmospheric oxygen and moisture over long periods. Before use, it is good practice to allow the container to warm to room temperature before opening to prevent condensation of moisture inside.

Part 2: Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions.

Problem: Low or No Product Formation with Significant Unreacted Aryl Halide

Q: My reaction has stalled, and I'm recovering most of my aryl halide starting material. What is the likely cause and how can I fix it?

A: This is a classic symptom of a slow or failed oxidative addition , the first and often rate-limiting step of the catalytic cycle.[4] This is particularly common when using electron-rich or sterically hindered aryl chlorides as coupling partners. The C-Cl bond is strong, and a highly active catalyst is required to break it.[10]

Causality & Solution: The energy barrier for oxidative addition is high for aryl chlorides. To overcome this, the palladium catalyst needs to be both electron-rich and sterically accessible.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to a more effective ligand class designed for activating C-Cl bonds.

    • Bulky, Electron-Rich Phosphines (Buchwald-type ligands): Ligands like SPhos, XPhos, or RuPhos dramatically accelerate oxidative addition by increasing the electron density on the palladium center.[11][12]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or IMes are also powerful alternatives that form highly active catalysts for coupling aryl chlorides.[7][13]

  • Increase Temperature: Oxidative addition is highly temperature-dependent. Increasing the reaction temperature (e.g., from 80°C to 100-110°C) can significantly improve the reaction rate.[14]

  • Choice of Palladium Pre-catalyst: Ensure you are using a pre-catalyst that efficiently generates the active Pd(0) species. Pd₂(dba)₃ is common but requires a ligand. Modern pre-catalysts like XPhos Pd G3 or G4 are often more reliable as they form the active catalyst more cleanly.

Problem: High Conversion of Boronic Ester but Low Yield of Product, with Chlorobenzene Detected

Q: My boronic ester is being consumed, but my desired product yield is low. GC-MS analysis shows the presence of chlorobenzene. What's happening?

A: You are observing protodeboronation , a major competing side reaction where the C-B bond of your reagent is cleaved and replaced by a proton from a source in the reaction mixture.[3]

Causality & Solution: This side reaction is often promoted by excess base, high temperatures, and the presence of proton sources (like water or alcohols).

  • Optimize the Base: This is the most critical parameter.

    • Switch to a milder base. Strong inorganic bases like NaOH or KOH can accelerate protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often much better choices.[7][15]

    • Use the base in solid form and ensure it is finely powdered to maximize surface area and reactivity without creating an excessively high concentration in solution.

  • Control the Temperature: Lower the reaction temperature as much as possible without stalling the desired coupling reaction.

  • Minimize Water Content: While some water can be beneficial (see FAQ), an excessive amount can serve as a proton source. Try reducing the amount of water or, for sensitive substrates, switch to a rigorously anhydrous solvent system.

  • Use Stoichiometry Wisely: Use only a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents). A large excess will simply provide more substrate for the side reaction.

Problem: Formation of a Dehalogenated Byproduct (Ar-H from your Ar-X partner)

Q: My aryl halide coupling partner is being converted to the corresponding arene (Ar-X → Ar-H). How do I suppress this?

A: This side reaction is reductive dehalogenation . It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group on the palladium intermediate.[3][14]

Causality & Solution: The problematic Pd-H species can be generated from the reaction of the palladium complex with certain bases (e.g., amines), solvents (alcohols), or even trace water.[3]

  • Re-evaluate Your Solvent and Base: If you are using an alcohol as a solvent or an amine as a base, these are likely sources of the hydride. Switch to an aprotic solvent (e.g., Dioxane, Toluene, DMF) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Ligand Effects: Some ligands are better at promoting the desired reductive elimination over the undesired dehalogenation pathway. Bulky phosphine ligands can sometimes help by sterically disfavoring the formation or reaction of the Pd-H intermediate.

  • Ensure Reagent Purity: Impurities in the boronic ester or other reagents can sometimes be a source of hydrides.

Problem: Formation of Homocoupled Byproduct (2,2'-Dichlorobiphenyl)

Q: I am observing a significant amount of 2,2'-dichlorobiphenyl in my crude product. What causes this homocoupling?

A: The formation of an Ar-Ar species from your boronic ester is known as homocoupling . This side reaction is typically promoted by the presence of Pd(II) species and/or oxygen.[3]

Causality & Solution: During homocoupling, two molecules of the boronic ester are coupled together, and Pd(II) is reduced to Pd(0). This can happen if the Pd(0) catalyst is oxidized by air or if a Pd(II) pre-catalyst is not efficiently reduced at the start of the reaction.

  • Rigorous Degassing is Essential: Oxygen is a common culprit. Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use a High-Quality Catalyst: Use a reliable palladium source that cleanly generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are sufficient for its reduction.

  • Promote Fast Transmetalation: If transmetalation is slow, the Ar-Pd(II)-X intermediate has more time to react with another boronic ester molecule in an undesired pathway. Optimizing the base and temperature to favor a fast transmetalation can help outcompete homocoupling.

Part 3: Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This table provides validated starting points for coupling 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with various aryl halides. Optimization will likely be required.

Aryl Halide PartnerRecommended Catalyst/LigandRecommended BaseSolvent SystemTemperature (°C)Key Considerations
Activated Aryl Chloride (e.g., 4-nitrochlorobenzene)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100-110Oxidative addition is faster, but protodeboronation can still occur. A milder base is preferred.
Unactivated Aryl Chloride (e.g., 4-chloroanisole)XPhos Pd G3 (2-4 mol%)K₃PO₄ (2.0 eq) or Cs₂CO₃ (1.5 eq)1,4-Dioxane100-110This is a challenging coupling. A highly active catalyst system is mandatory.[11]
Aryl Bromide (e.g., 4-bromoanisole)Pd(PPh₃)₄ (3-5 mol%)K₂CO₃ (2.0 eq)DME/H₂O (4:1)80-90A less active catalyst is often sufficient. Lower temperatures can be used.
Heteroaryl Chloride (e.g., 2-chloropyridine)RuPhos Pd G3 (3-5 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane100Heteroatoms can coordinate to palladium, requiring specialized ligands to prevent catalyst inhibition.[11]
Detailed Experimental Protocol: Coupling with an Unactivated Aryl Chloride

This protocol outlines a robust procedure for a challenging Suzuki-Miyaura reaction.

Reaction: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane + 4-Chloroanisole → 2-Chloro-4'-methoxy-1,1'-biphenyl

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (4-chloroanisole, 1.0 mmol, 1.0 eq), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, finely powdered, 2.0 mmol, 2.0 eq), and the palladium pre-catalyst (XPhos Pd G3, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction may require 12-24 hours for completion.[14]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 4: Visualizations and Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar'(L₂) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiib->product reagents1 Ar-X (Aryl Halide) reagents1->pdiia reagents2 Ar'-B(OR)₂ (Boronic Ester) + Base reagents2->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Stalled Reaction analysis Analyze Crude Mixture (GC-MS, LC-MS, ¹H NMR) start->analysis problem1 High % of Unreacted Ar-X (Poor Oxidative Addition) analysis->problem1  Mainly Starting  Materials problem2 Protodeboronation Product (e.g., Chlorobenzene) analysis->problem2  C-B Cleavage  Byproduct problem3 Dehalogenation of Ar-X (Ar-H byproduct) analysis->problem3  C-X Cleavage  Byproduct problem4 Homocoupling Product (2,2'-Dichlorobiphenyl) analysis->problem4  Dimer of Boronic  Ester solution1 Use Stronger Ligand (SPhos, XPhos) Increase Temperature Use Modern Pre-catalyst problem1->solution1 solution2 Use Milder Base (K₃PO₄, KF) Lower Temperature Reduce Water Content problem2->solution2 solution3 Switch to Aprotic Solvent Use Inorganic Base Check Reagent Purity problem3->solution3 solution4 Rigorous Degassing Use High-Purity Catalyst Optimize for Fast Transmetalation problem4->solution4

Caption: A decision tree to guide troubleshooting for low-yield reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13260. Available at: [Link]

  • Kassel, S. H. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Kappe, C. O., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(2), 398-405. Available at: [Link]

  • James, M. J., et al. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Available at: [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12357. Available at: [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Princeton University. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. [Diagram]. Retrieved from [Link]

  • PureSynth. (n.d.). 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum discussion]. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Products from 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Reactions

Welcome to the technical support center for the purification of reaction products derived from 2-(2-chlorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of reaction products derived from 2-(2-chlorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the successful isolation of your target compounds.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of products from reactions involving 2-(2-chlorophenyl)-1,3,2-dioxaborinane, a versatile reagent in organic synthesis.[1]

Issue 1: My final product is an oil or a semi-crystalline mixture, not a solid. How can I induce crystallization?

This is a common challenge with boronic esters. The oily nature can be due to residual solvents or inherent properties of the molecule.

Causality: Small impurities can significantly inhibit crystallization. Additionally, some boronic esters have low melting points or exist as amorphous solids.

Solutions:

  • Solvent Titration (Anti-solvent Crystallization):

    • Protocol: Dissolve your oily product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane). Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexane, heptane, or pentane) until turbidity persists.[2] Cooling the mixture can further promote crystallization.

    • Expert Insight: This technique works by gradually decreasing the solubility of the product, forcing it out of solution in a more ordered, crystalline form. Heating the initial solution and then allowing it to cool slowly after the addition of the anti-solvent can sometimes yield better quality crystals.

  • Seed Crystal Introduction:

    • If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the supersaturated solution to initiate crystallization.

  • Scratching the Flask:

    • Gently scratching the inside of the flask at the meniscus with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Low-Temperature Crystallization:

    • Some oily aryl-pinacol boronic esters (Ar-Bpin) have been successfully crystallized from pentane or heptane at low temperatures (-20 °C), followed by washing with a solvent cooled to -78 °C.[2]

Data Summary: Recommended Solvent Systems for Crystallization

Good Solvents (for initial dissolution)Anti-Solvents (for precipitation)
Ethyl AcetateHexane
DichloromethaneHeptane
AcetonePentane
AcetonitrileDiisopropyl ether
Methanol (minimal amounts)Cyclohexane
Issue 2: My NMR spectrum shows persistent impurities. What are they and how can I remove them?

Identifying the nature of the impurity is the first step toward its removal.

Common Impurities & Their Removal:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may see signals corresponding to your starting aryl halide or the diboron reagent.

    • Solution: Column chromatography is typically the most effective method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can separate the less polar starting materials from the more polar product.

  • Boronic Acid (Hydrolyzed Product): 2-(2-Chlorophenyl)-1,3,2-dioxaborinane and its derivatives can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of the corresponding boronic acid.

    • Solution:

      • Anhydrous Workup: If possible, perform the workup under anhydrous conditions.

      • Azeotropic Distillation: Traces of water can sometimes be removed by dissolving the product in a solvent like toluene and evaporating it under reduced pressure.

      • pH Adjustment: In some cases, adjusting the pH of the aqueous phase during extraction can help to separate the boronic acid from the desired ester.[3]

  • Homocoupled Byproducts: Suzuki-Miyaura-type reactions can sometimes lead to the formation of homocoupled products from the starting aryl halide.

    • Solution: These byproducts are often non-polar and can be separated from the more polar boronic ester product by column chromatography.

Issue 3: My product is degrading on the silica gel column.

Boronic esters can be sensitive to the acidic nature of silica gel.

Causality: The Lewis acidic boron atom can interact with the silanol groups on the silica surface, leading to decomposition or hydrolysis.

Solutions:

  • Neutralized Silica Gel:

    • Protocol: Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutralizer like triethylamine (typically 1-2% of the total solvent volume). This will deactivate the acidic sites on the silica.

    • Expert Insight: This is a very effective and widely used technique for the chromatography of sensitive organoboron compounds.[4]

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

  • Rapid Chromatography:

    • Minimize the time your compound spends on the column by running the chromatography as quickly as possible.

Workflow for Troubleshooting Product Degradation on Silica Gel

G cluster_0 Initial Product State cluster_1 Primary Purification Method cluster_2 Secondary/Alternative Method Oily Oily/Amorphous Chromatography Column Chromatography Oily->Chromatography High Purity Needed Distillation Kugelrohr/High-Vac Distillation Oily->Distillation Volatile Impurities Solid Crystalline Solid Solid->Chromatography Close-running Impurities Recrystallization Recrystallization Solid->Recrystallization High Purity Needed Extraction Acid-Base Extraction Recrystallization->Extraction For Boronic Acids

Sources

Troubleshooting

optimizing catalyst loading for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane coupling

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Coupling Welcome to the technical support center dedicated to the successful application of...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Coupling

Welcome to the technical support center dedicated to the successful application of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. Here, we provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane failing or giving low yields?

A1: Low yields with this substrate often stem from a few key factors. The electrophile is an aryl chloride, which is inherently less reactive than the corresponding bromide or iodide, making the oxidative addition step of the catalytic cycle more challenging.[1][2] Additionally, the steric hindrance from the ortho-chloro substituent can impede the coupling process. Catalyst selection, ligand choice, and base are all critical parameters that need to be carefully optimized.

Q2: What are the most common side products, and how can I minimize them?

A2: The most common side products are the homocoupling of the boronic ester and dehalogenation of your aryl halide partner. Homocoupling can arise from the presence of oxygen or if you are using a Pd(II) precatalyst which can facilitate this side reaction during its in-situ reduction to Pd(0).[3] Dehalogenation is another common issue with aryl chlorides. Also, protodeboronation, the cleavage of the C-B bond, can occur, especially in the presence of excess water or strong protic sources. Careful degassing of your reaction mixture and the use of anhydrous solvents can help mitigate these issues.

Q3: Is the 1,3,2-dioxaborinane ester stable under typical Suzuki coupling conditions?

A3: Boronic esters, in general, are more stable than their corresponding boronic acids, which is advantageous in preventing premature decomposition.[3] However, the stability of the 1,3,2-dioxaborinane ring can be sensitive to the reaction conditions, particularly the choice and strength of the base, as well as the presence of water, which can lead to hydrolysis. Monitoring for the appearance of 1,3-propanediol in your crude reaction mixture can be an indicator of ester cleavage.

Q4: What is a good starting point for catalyst loading?

A4: For challenging couplings involving aryl chlorides, a higher catalyst loading than for more reactive aryl bromides or iodides is often necessary. A good starting point is typically in the range of 1-5 mol% of the palladium catalyst. However, the optimal loading will depend on the specific ligand and reaction conditions.

In-Depth Troubleshooting and Optimization Guide

Issue 1: Low to No Product Formation

Low conversion is a frequent hurdle when working with less reactive aryl chlorides. The following is a systematic approach to troubleshooting this issue.

The choice of the palladium source and, more importantly, the ligand is paramount for activating the aryl chloride bond.

  • Palladium Source: While Pd(PPh₃)₄ can be used, it is often not the most effective for aryl chlorides. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[4]

  • Ligand Selection: For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are generally required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Ligand TypeExamplesRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are highly effective for coupling aryl chlorides due to their steric bulk and electron-donating properties, which stabilize the palladium center and promote oxidative addition.[6]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃These ligands are also very electron-rich and can be effective for activating C-Cl bonds.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors and can be excellent ligands for challenging Suzuki couplings.[7]

Experimental Protocol: Ligand Screening

  • Set up a parallel reaction screen in small vials.

  • To each vial, add the aryl halide (1.0 equiv), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add the chosen solvent (e.g., dioxane/water 4:1).

  • To each vial, add a different palladium/ligand combination (e.g., Pd(OAc)₂ with a 2:1 ligand-to-palladium ratio).

  • Degas the vials thoroughly with an inert gas (Argon or Nitrogen).

  • Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

The base plays a crucial role in the transmetalation step by activating the boronic ester.[7] For challenging couplings, the choice of base can be the difference between success and failure.

BaseStrengthSolubilityComments
K₃PO₄ StrongModerately soluble in waterOften a very effective base for difficult Suzuki couplings.
Cs₂CO₃ StrongGood solubility in organic solventsA good choice for anhydrous conditions and can be very effective.
K₂CO₃ ModerateSoluble in waterA common and cost-effective choice, but may not be strong enough for this substrate.
NaOH, KOH Very StrongSoluble in waterCan be effective, but may promote hydrolysis of the boronic ester.[8]

Recommendation: Start with a screening of bases, with K₃PO₄ often being a robust starting point for aryl chloride couplings.

Issue 2: Formation of Side Products

Minimizing side reactions is key to achieving high purity and yield.

This side reaction leads to the formation of a biaryl product derived from two molecules of the boronic ester.

Mitigation Strategies:

  • Thorough Degassing: Oxygen can promote homocoupling. Ensure your solvent and reaction headspace are free of oxygen by sparging with an inert gas.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[3]

  • Controlled Addition: In some cases, slow addition of the boronic ester can maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

This results in the reduction of the aryl halide to the corresponding arene.

Mitigation Strategies:

  • Ligand Choice: Bulky ligands that favor reductive elimination over competing pathways can help.

  • Inert Atmosphere: Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions.

The C-B bond can be cleaved by protic sources, and the dioxaborinane ring can be hydrolyzed under certain conditions.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and dry the base thoroughly.

  • Choice of Base: Avoid excessively strong aqueous bases if hydrolysis is suspected. A weaker base or a non-aqueous system with a base like Cs₂CO₃ might be beneficial.

  • Monitor for 1,3-propanediol: The presence of this diol in your reaction mixture is a clear indication of ester hydrolysis.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Optimal for Aryl Chlorides? Start->Check_Catalyst Check_Base Is the Base Appropriate? Start->Check_Base Check_Conditions Are the Reaction Conditions (Temp, Time) Sufficiently Forcing? Start->Check_Conditions Check_Reagents Are Reagents Pure and Dry? Start->Check_Reagents Side_Products Significant Side Products Observed? Start->Side_Products Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) Check_Catalyst->Optimize_Ligand Optimize_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base Optimize_Temp Increase Temperature and/or Reaction Time Check_Conditions->Optimize_Temp Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents Homocoupling Homocoupling? Side_Products->Homocoupling Yes Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Protodeboronation Protodeboronation/ Hydrolysis? Side_Products->Protodeboronation Yes Success Successful Coupling Side_Products->Success No Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Inert_Atmosphere Ensure Strict Inert Atmosphere Dehalogenation->Inert_Atmosphere Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Optimize_Ligand->Success Optimize_Base->Success Optimize_Temp->Success Purify_Reagents->Success Degas->Success Inert_Atmosphere->Success Anhydrous->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Arylboronic Acids: A New Method for the Synthesis of Biaryls," Angew. Chem. Int. Ed., vol. 37, no. 24, pp. 3387–3388, 1998. [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 95, no. 7, pp. 2457–2483, 1995. [Link]

  • S. L. Buchwald, "Cross-Coupling Reactions: A Mechanistic Perspective," Acc. Chem. Res., vol. 41, no. 11, pp. 1439–1440, 2008. [Link]

  • A. Molnár, "Palladium-Catalyzed Coupling Reactions of Organic Electrophiles with Organoboron Compounds," in Palladium-Catalyzed Coupling Reactions, Wiley-VCH, 2013, pp. 1–114. [Link]

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Simple, efficient catalysts for the Suzuki cross-coupling of aryl chlorides," J. Org. Chem., vol. 65, no. 4, pp. 1158–1174, 2000. [Link]

  • A.F. Littke, C. Dai, and G.C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," J. Am. Chem. Soc., vol. 122, no. 17, pp. 4020–4028, 2000. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • T. D. Sheppard, "Suzuki-Miyaura Coupling," in Organic Reaction Mechanisms 2015, Wiley, 2018, pp. 317–346. [Link]

  • G. A. Molander and B. Biolatto, "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides," J. Org. Chem., vol. 68, no. 11, pp. 4302–4314, 2003. [Link]

  • A. F. Littke and G. C. Fu, "Heck, Suzuki, Stille, and Sonogashira Couplings: A Single Catalyst for All," Angew. Chem. Int. Ed., vol. 41, no. 22, pp. 4176-4211, 2002. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling." [Link]

  • Organic Chemistry Portal, "Suzuki Coupling." [Link]

  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., vol. 50, no. 29, pp. 6722–6737, 2011. [Link]

  • S. K. Gurung, S. Thapa, A. Shrestha, S. Giri, and R. Giri, "Suzuki–Miyaura cross-coupling of aryl chlorides with arylboronic acids using a palladium–N-heterocyclic carbene catalyst," Tetrahedron Lett., vol. 55, no. 2, pp. 473–476, 2014. [Link]

  • N. Miyaura, "Organoboron Compounds," in Topics in Current Chemistry, vol. 219, Springer, Berlin, Heidelberg, 2002, pp. 11–59. [Link]

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Acc. Chem. Res., vol. 41, no. 11, pp. 1461–1473, 2008. [Link]

  • Myers Research Group, "The Suzuki Reaction." [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions Involving 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Introduction Welcome to the technical support center for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. This versatile building block, a neopentyl glycol ester of 2-chlorophenylboronic acid, is a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. This versatile building block, a neopentyl glycol ester of 2-chlorophenylboronic acid, is a key intermediate in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its primary application lies in the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and agrochemicals.[2]

The principal challenge researchers face with this reagent stems from the inherent stability and low reactivity of the carbon-chlorine (C-Cl) bond on the phenyl ring.[4][5] Unlike their more reactive bromide or iodide counterparts, aryl chlorides require highly optimized and robust catalytic systems to achieve efficient oxidative addition, the critical first step in the catalytic cycle.[5][6] This guide is designed to provide in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring successful outcomes.

Section 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability

Q: How should I properly store and handle 2-(2-Chlorophenyl)-1,3,2-dioxaborinane?

A: Proper storage is critical to maintain the reagent's integrity. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (0-10°C is typical).[3] While boronate esters are generally more stable than their corresponding boronic acids, they are still susceptible to slow hydrolysis upon prolonged exposure to atmospheric moisture.[7]

Q: What is the advantage of using this 1,3,2-dioxaborinane (neopentyl glycol ester) over the free 2-chlorophenylboronic acid?

A: The primary advantage is enhanced stability. Boronic acids, particularly certain heteroaryl and electron-deficient variants, are prone to protodeboronation—the cleavage of the C-B bond, which is a common degradation pathway.[5][7][8] The neopentyl glycol protecting group in the dioxaborinane structure significantly reduces the rate of this decomposition, leading to a longer shelf-life and more consistent results in reaction setups.[7]

Q: Is this reagent sensitive to oxygen?

A: The reagent itself is not acutely sensitive to oxygen. However, the palladium catalysts used in Suzuki-Miyaura coupling reactions are extremely sensitive. The active Pd(0) species can be readily oxidized to inactive Pd(II) in the presence of oxygen, leading to catalyst deactivation and complete reaction failure.[5] Therefore, all reactions involving this reagent should be performed under a strictly inert atmosphere using properly degassed solvents.[5]

Section 2: Troubleshooting Guide - Common Reaction Failures

Q1: My Suzuki-Miyaura reaction shows low or no conversion. What are the most likely causes and how can I fix it?

This is the most common issue, almost always linked to the difficulty of activating the aryl chloride bond. A systematic approach is essential.

1. Inactive Catalytic System (The #1 Culprit for Aryl Chlorides)

  • Causality: The oxidative addition of a palladium catalyst to a C-Cl bond has a high activation energy. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this transformation.[5] Success hinges on using a more active catalyst system that is both electron-rich and sterically bulky.

  • Recommendation:

    • Upgrade Your Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[5][9] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for cleaving the C-Cl bond.

2. Suboptimal Base Selection

  • Causality: The base plays a critical role in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[9][10] For challenging couplings like those with aryl chlorides, a weak base (e.g., Na₂CO₃) is often insufficient to drive the reaction.

  • Recommendation:

    • Screen Stronger Bases: Switch to stronger, non-nucleophilic bases such as K₃PO₄ (tripotassium phosphate), Cs₂CO₃ (caesium carbonate), or K₂CO₃.[5][11][12]

    • Consider Physical Form & Hydration: The physical state of the base matters. Using finely ground K₃PO₄ can improve solubility and reactivity. Some anhydrous couplings with K₃PO₄ have been shown to require a few equivalents of water to function effectively.[13]

3. Inappropriate Solvent or Temperature

  • Causality: Higher temperatures are generally required to overcome the activation barrier for C-Cl oxidative addition.[5] The solvent must be able to dissolve the reactants and have a sufficiently high boiling point.

  • Recommendation:

    • Increase Temperature: Ensure the reaction is heated sufficiently, typically in the range of 80-120 °C.

    • Choose an Appropriate Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard choices.[5][12] An aqueous mixture (e.g., Dioxane/H₂O) is common, but ensure the base and starting materials are sufficiently soluble.

    • Consider Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields for sluggish couplings by efficiently reaching and maintaining high temperatures.[14]

4. Atmospheric Contamination

  • Causality: As mentioned, oxygen deactivates the Pd(0) catalyst. Failure to maintain a rigorously inert atmosphere is a common cause of failed reactions.[5]

  • Recommendation:

    • Degas Solvents Thoroughly: Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Alternatively, use the freeze-pump-thaw method for the most rigorous oxygen removal.

    • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use rubber septa and cannulation techniques for reagent transfer.

Q2: I'm observing significant side products. What are they and how can I minimize them?

1. Protodeboronation

  • Description: This is the cleavage of the C-B bond on your dioxaborinane, which is then replaced by a hydrogen atom from a proton source (like water). This results in the formation of chlorobenzene.

  • Causality: This side reaction can be catalyzed by acid or base and is often exacerbated by high temperatures and the presence of water.[5][8]

  • Mitigation Strategies:

    • Use fresh, high-purity 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

    • Minimize water in the reaction by using anhydrous solvents and reagents where possible, though note that some base systems may require a controlled amount of water.[13]

    • Avoid overly harsh basic conditions or prolonged reaction times at very high temperatures.

2. Homocoupling

  • Description: This is the unwanted dimerization of two molecules of the boronic ester to form 2,2'-dichlorobiphenyl.

  • Causality: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step is slow compared to other pathways in the catalytic cycle.[5][7]

  • Mitigation Strategies:

    • Ensure the reaction is rigorously deoxygenated.

    • Use a slight excess (e.g., 1.1–1.3 equivalents) of the boronic ester. A large excess can sometimes favor homocoupling.

    • Optimize the catalyst and ligand system to ensure the cross-coupling pathway is kinetically favored.

Section 3: Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Aryl Chloride Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (Ligand:Pd ratio of 2:1)Bulky, electron-rich ligand to facilitate C-Cl oxidative addition.[5]
Base K₃PO₄ (2-3 equivalents), finely groundStrong, effective base for activating the boronate ester.[5][11]
Solvent 1,4-Dioxane or Toluene (degassed)High-boiling aprotic solvent suitable for high-temperature reactions.
Boronic Ester 1.2 equivalentsSlight excess to drive the reaction to completion.
Temperature 100-110 °CNecessary to overcome the activation energy of the C-Cl bond.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with an aryl or heteroaryl halide (Ar-X).

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)L₂-Ar' transmetalation->pdiil_ar Ar'B(OR)₂ + Base reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' ar_x Ar-X (Aryl Chloride Partner) ar_bor Ar'B(OR)₂ (Dioxaborinane)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) q_catalyst Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? start->q_catalyst a_catalyst_no Action: Switch to a Buchwald or NHC ligand and a modern pre-catalyst. q_catalyst->a_catalyst_no No q_base Are you using a strong base (e.g., K₃PO₄, Cs₂CO₃)? q_catalyst->q_base Yes a_catalyst_no->q_base a_base_no Action: Screen stronger bases like K₃PO₄ or Cs₂CO₃. q_base->a_base_no No q_temp Is the reaction temperature ≥100 °C? q_base->q_temp Yes a_base_no->q_temp a_temp_no Action: Increase temperature. Consider microwave heating. q_temp->a_temp_no No q_inert Were solvents fully degassed and an inert atmosphere used? q_temp->q_inert Yes a_temp_no->q_inert a_inert_no Action: Improve inert atmosphere techniques. q_inert->a_inert_no No end Re-run Experiment q_inert->end Yes a_inert_no->end

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.

Section 5: References

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

  • JACS Au - ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.

  • Semantic Scholar. Catalysts for Suzuki–Miyaura Coupling Reaction.

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides.

  • PMC - NIH. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.

  • Scilit. Microwave-Promoted Suzuki Reactions of Aryl Chlorides in Aqueous Media.

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling).

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.

  • Pure Synth. 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%.

  • Chem-Impex. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

  • TCI Chemicals. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6.

Sources

Troubleshooting

thermal stability issues with 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Welcome to the dedicated technical support guide for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the handling, storage, and use of this versatile reagent. Our focus is to provide practical, evidence-based solutions to common problems, particularly those related to its thermal stability.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation. The solutions provided are based on an understanding of the underlying chemical principles governing the stability of this boronic ester.

Q1: My Suzuki-Miyaura cross-coupling reaction using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane is giving low or inconsistent yields, especially at elevated temperatures (>80 °C). What is the likely cause?

This is a classic symptom of reagent decomposition. While boronic esters are often used to enhance the stability of the corresponding boronic acids, they are not immune to degradation, particularly under thermal stress. The primary pathway for decomposition is protodeboronation, a reaction where the crucial carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process, which converts your active reagent into inactive chlorobenzene, is often accelerated by elevated temperatures and the presence of moisture or base.[1][2]

Causality Explained: The 1,3,2-dioxaborinane ring is a six-membered cyclic ester. Mechanistic studies have revealed a nuanced reality regarding the stability of boronic esters. Contrary to common assumptions, esterification does not always guarantee enhanced stability compared to the parent boronic acid.[4] In fact, under certain basic aqueous conditions typical for cross-coupling, six-membered ring esters can exhibit faster rates of protodeboronation than the free boronic acid.[2][3] This is because the hydrolysis of the ester to the more reactive boronic acid can be a key step in the overall decomposition process.[4]

Mitigation Protocol: Optimizing for Stability

To salvage your reaction yield, the core strategy is to minimize the conditions that promote protodeboronation.

Step-by-Step Protocol for a Moderate-Temperature Suzuki-Miyaura Coupling:

  • Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. While some Suzuki reactions tolerate water, minimizing it is crucial when dealing with a thermally sensitive reagent.

  • Inert Atmosphere: Assemble your reaction under an inert atmosphere. Use Schlenk flasks or a glovebox to prevent exposure to atmospheric moisture and oxygen.[1]

  • Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the 2-(2-Chlorophenyl)-1,3,2-dioxaborinane to compensate for any minor degradation.

  • Temperature Control: Maintain the reaction temperature at or below 70-80 °C. If the reaction is sluggish, consider a more active palladium catalyst or ligand system rather than increasing the heat.

  • Base Selection & Addition: Choose a base carefully. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferable. If using a strong base like NaOH or K₂CO₃, consider adding it portion-wise or as a dilute, degassed aqueous solution to control the local concentration and pH.

  • Monitoring: Monitor the reaction progress closely by TLC or GC/LC-MS. Prolonged reaction times, even at moderate temperatures, can lead to cumulative degradation.

Q2: I suspect my stored 2-(2-Chlorophenyl)-1,3,2-dioxaborinane has degraded. How can I assess its quality before use?

Visual inspection is the first step; clumping, discoloration, or an unusual smell can indicate degradation. However, for a definitive assessment, spectroscopic analysis is required. ¹H NMR is a straightforward method.

Quality Assessment Workflow:

A pure sample of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane will show characteristic peaks for the aromatic protons and the aliphatic protons of the dioxaborinane ring. The primary byproduct of protodeboronation is chlorobenzene, which has a distinct and simple ¹H NMR spectrum.

  • Sample Preparation: Dissolve a small, representative sample of your reagent in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectrum: Run a standard ¹H NMR experiment.

  • Analysis:

    • Compare the obtained spectrum to a reference spectrum of the pure compound.

    • Look for the characteristic multiplets of chlorobenzene in the aromatic region (typically ~7.2-7.4 ppm).

    • Integrate the peaks corresponding to the product and the chlorobenzene byproduct to quantify the level of degradation. If more than 5-10% of the material has decomposed, using a fresh batch or repurifying the material is recommended for achieving reproducible results.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane?

To maximize shelf-life, the reagent must be protected from heat, light, and moisture.

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C).[5]Low temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and hydrolysis from atmospheric moisture.
Container Use a tightly sealed, opaque (amber) vial with a PTFE-lined cap.[1][6]Protects from light, which can cause photo-decomposition, and prevents moisture ingress.[1]
Handling Handle quickly in a well-ventilated area or glovebox.[7][8]Minimizes exposure to atmospheric contaminants.

Q: What is the primary decomposition pathway I should be concerned about?

The most significant thermal stability issue is protodeboronation . This chemical reaction cleaves the C-B bond, which is essential for the compound's function in cross-coupling reactions.

G cluster_reactants Reactants cluster_products Decomposition Products reagent 2-(2-Chlorophenyl)-1,3,2-dioxaborinane product1 Chlorobenzene (Inactive Byproduct) reagent->product1 Protodeboronation conditions Heat (Δ) Moisture (H₂O) Base product2 Boric Acid / Borate Species

Caption: Thermal decomposition of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

Q: Are there more stable alternatives to this reagent?

Yes. While the dioxaborinane ester offers certain advantages, other boronic acid derivatives exhibit different stability profiles. The most common alternative is the pinacol ester, 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[9][10] Pinacol esters are generally considered more robust and less prone to hydrolysis and protodeboronation than many other ester types, though they are not entirely immune.[1] The choice between a dioxaborinane and a pinacol ester may depend on specific reaction conditions, solubility, and downstream purification strategies.

References

  • Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1251–1265. Retrieved from [Link]

  • Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Retrieved from [Link]

  • Chemdad. (n.d.). 2-PHENYL-1,3,2-DIOXABORINANE. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Retrieved from [Link]

  • PureSynth. (n.d.). 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%. Retrieved from [Link]

  • West, T. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Reaction Conditions for 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Welcome to the technical support center for the synthesis and purification of 2-(2-chlorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-chlorophenyl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(2-chlorophenyl)-1,3,2-dioxaborinane. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction between 2-chlorophenylboronic acid and 1,3-propanediol, but the yield of the desired 2-(2-chlorophenyl)-1,3,2-dioxaborinane is significantly lower than expected, or you've isolated no product at all.

Potential Causes & Solutions:

  • Inefficient Water Removal: The formation of a boronic ester is a reversible condensation reaction that produces water as a byproduct.[1][2] If water is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.

    • Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene or benzene) to continuously remove water as it is formed. Alternatively, the use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can be effective.[3][4]

  • Purity of Starting Materials: Impurities in the 2-chlorophenylboronic acid or 1,3-propanediol can interfere with the reaction. Boronic acids, in particular, can be prone to dehydration, forming boroxines (cyclic anhydrides), which may affect reactivity.[5]

    • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. If the purity of the boronic acid is questionable, consider a purification step or use a fresh batch.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient esterification or too high, leading to decomposition of the starting materials or product.

    • Solution: For reactions using a Dean-Stark trap, the temperature should be maintained at the reflux temperature of the azeotropic mixture. For reactions with a dehydrating agent, a moderate temperature (e.g., room temperature to 50 °C) is often sufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[6]

  • Incorrect Stoichiometry: An incorrect molar ratio of the reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically required, a slight excess of the diol (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

Problem 2: Presence of Significant Impurities in the Crude Product

After the reaction, analysis of the crude product (e.g., by NMR or GC-MS) reveals the presence of significant impurities alongside the desired 2-(2-chlorophenyl)-1,3,2-dioxaborinane.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-chlorophenylboronic acid and/or 1,3-propanediol.

    • Solution: As mentioned above, ensure efficient water removal and consider using a slight excess of the diol. Extending the reaction time, with careful monitoring by TLC, can also improve conversion.[6]

  • Formation of Boroxines: Boronic acids can self-condense to form cyclic trimers called boroxines, especially under dehydrating conditions.[5]

    • Solution: While boroxine formation is often reversible in the presence of the diol, minimizing their formation by using fresh boronic acid is advisable. Purification via column chromatography can effectively separate the desired boronic ester from boroxine impurities.

  • Side Reactions: Although less common in this specific reaction, side reactions can occur, especially if the starting materials are impure or the reaction conditions are too harsh.

    • Solution: Maintain optimal reaction temperatures and use high-purity starting materials. A thorough characterization of the impurities can help in identifying the specific side reactions and devising a strategy to minimize them.

Problem 3: Difficulty in Product Purification

You are struggling to isolate the pure 2-(2-chlorophenyl)-1,3,2-dioxaborinane from the reaction mixture.

Potential Causes & Solutions:

  • Hydrolysis During Work-up: Boronic esters are susceptible to hydrolysis, especially in the presence of water and acid or base.[1]

    • Solution: During the work-up, use anhydrous solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, use a neutral pH and perform the extraction quickly. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Co-elution during Column Chromatography: The polarity of the desired product might be similar to that of the impurities, leading to difficult separation by column chromatography.

    • Solution: Experiment with different solvent systems (eluents) for column chromatography. A gradual gradient elution can often provide better separation than an isocratic elution. Techniques like preparative HPLC may be necessary for achieving high purity.[7]

  • Product is an Oil or Low-Melting Solid: The physical state of the product can make handling and purification challenging.

    • Solution: If the product is an oil, ensure complete removal of the solvent under high vacuum. If it is a low-melting solid, recrystallization from a suitable solvent system at low temperatures might be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of 2-(2-chlorophenyl)-1,3,2-dioxaborinane?

A1: The reaction proceeds through a Lewis acid-base interaction where the empty p-orbital of the sp²-hybridized boron atom in 2-chlorophenylboronic acid interacts with the lone pair of electrons on one of the hydroxyl groups of 1,3-propanediol.[8] This is followed by a series of proton transfers and the elimination of two molecules of water to form the cyclic boronic ester.

ReactionMechanism BoronicAcid 2-Chlorophenylboronic Acid Intermediate Intermediate Complex BoronicAcid->Intermediate + Diol 1,3-Propanediol Diol->Intermediate + Product 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Intermediate->Product - H₂O Water 2 H₂O Product->Water +

Caption: General reaction scheme for boronic ester formation.

Q2: What are the recommended solvents for this reaction?

A2: The choice of solvent is crucial for effective water removal. Aprotic solvents that form an azeotrope with water are ideal when using a Dean-Stark apparatus. Common choices include:

  • Toluene

  • Benzene

  • Hexane

If using a dehydrating agent, other anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined experimentally to achieve good separation between the starting materials and the product.

  • Visualization: UV light (254 nm) is typically used for visualization, as the aromatic ring of the product is UV-active. Staining with potassium permanganate or iodine can also be used.

Q4: What are the typical storage conditions for 2-(2-chlorophenyl)-1,3,2-dioxaborinane?

A4: Boronic esters should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. It is advisable to store them in a tightly sealed container.

Q5: Are there alternative methods for synthesizing aryl boronic esters?

A5: Yes, several other methods exist for the synthesis of aryl boronic esters. One common alternative is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-chlorobromobenzene) with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[9] Another method involves the reaction of an organometallic reagent, such as an aryl Grignard or aryllithium species, with a borate ester.[10][11]

AlternativeSyntheses cluster_Miyaura Miyaura Borylation cluster_Organometallic Organometallic Route ArylHalide Aryl Halide ArylBoronicEster_M Aryl Boronic Ester ArylHalide->ArylBoronicEster_M Pd Catalyst, Base Diboron Diboron Reagent Diboron->ArylBoronicEster_M FinalProduct 2-(2-Chlorophenyl)-1,3,2-dioxaborinane ArylBoronicEster_M->FinalProduct Transesterification (optional) ArylOrganometallic Aryl Grignard/Lithium ArylBoronicEster_O Aryl Boronic Ester ArylOrganometallic->ArylBoronicEster_O 1. Reaction BorateEster Borate Ester BorateEster->ArylBoronicEster_O 2. Quench ArylBoronicEster_O->FinalProduct Transesterification (optional)

Caption: Alternative synthetic routes to aryl boronic esters.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane using a Dean-Stark Apparatus
  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Reagents: To the flask, add 2-chlorophenylboronic acid (1.0 equivalent), 1,3-propanediol (1.1 equivalents), and a suitable azeotropic solvent (e.g., toluene, approximately 10-20 mL per gram of boronic acid).

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the limiting reagent (2-chlorophenylboronic acid).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended Value
Reactant Ratio 1 : 1.1 (Boronic Acid : Diol)
Solvent Toluene
Temperature Reflux
Apparatus Dean-Stark

References

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010, May 5). Retrieved from [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). ACS Publications. Retrieved from [Link]

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2008, September 19). ACS Publications. Retrieved from [Link]

  • 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Chem-Impex. Retrieved from [Link]

  • Synthesis and reactions of new N-heteroaryl boronic acids. (n.d.). Durham E-Theses. Retrieved from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (n.d.). ProQuest. Retrieved from [Link]

  • Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts. (2011, November 16). CSIRO Publishing. Retrieved from [Link]

  • RSC Advances - ANU Open Research Repository. (2014, January 3). Retrieved from [Link]

  • 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%. (n.d.). Pure Synth. Retrieved from [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024, June 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. (n.d.). University of Toronto Libraries. Retrieved from [Link]

  • Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019, August 28). Organic Syntheses. Retrieved from [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (n.d.). ResearchGate. Retrieved from [Link]

  • Progress in 1,3-propanediol biosynthesis. (2024, November 29). Frontiers. Retrieved from [Link]

  • A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.
  • Recent Development in Biological Production of 1, 3-Propanediol. (2024, March 19). Chemical Methodologies. Retrieved from [Link]

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017, January 15). PubMed. Retrieved from [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (2014, July 16). Patsnap. Retrieved from [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). European Pharmaceutical Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Boronic Esters: Comparing 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with its Contemporaries

Introduction: Beyond the Boronic Acid In the landscape of modern organic synthesis, boronic acids are indispensable reagents, celebrated for their versatility, low toxicity, and remarkable utility in carbon-carbon bond f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Boronic Acid

In the landscape of modern organic synthesis, boronic acids are indispensable reagents, celebrated for their versatility, low toxicity, and remarkable utility in carbon-carbon bond formation.[1] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research, heavily relies on these organoboron compounds.[1][2] However, free boronic acids are not without their challenges. They often exhibit limited shelf-life, a propensity for dehydration to form cyclic boroxine anhydrides, and can be difficult to handle and purify due to their high polarity.[3][4]

To circumvent these issues, chemists routinely convert boronic acids into more stable and manageable boronic esters.[5][6] This is achieved by condensation with a diol, which acts as a protecting group. While pinacol (2,3-dimethylbutane-2,3-diol) has become the most prevalent choice, leading to the ubiquitous pinacol boronic esters (Bpin), the selection of the diol is not a trivial matter. The structure of the resulting ester profoundly impacts its stability, reactivity, and overall performance.

This guide provides an in-depth comparison of 2-(2-chlorophenyl)-1,3,2-dioxaborinane and its closely related neopentyl glycol derivative, against other common boronic esters, with a primary focus on the widely used pinacol ester. We will delve into the structural nuances that govern their performance, present comparative experimental data, and offer field-proven insights to guide your selection in complex synthetic applications.

The Architectural Influence of the Diol Backbone

The choice of diol dictates the size and substitution pattern of the resulting heterocyclic ring containing the boron atom. This, in turn, influences the ester's stability and reactivity. The most common classes are five-membered dioxaborolanes and six-membered dioxaborinanes.

  • Pinacol Esters (Dioxaborolanes): Formed from pinacol, these esters feature a five-membered ring. They are the most common boronic acid surrogates.

  • 1,3-Propanediol Esters (Dioxaborinanes): These esters incorporate an unsubstituted six-membered ring.

  • Neopentyl Glycol Esters (Dioxaborinanes): The subject of our focus, 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is formed from neopentyl glycol (2,2-dimethylpropane-1,3-diol).[7][8] This creates a six-membered ring with a gem-dimethyl substitution pattern, which imparts significant steric shielding to the boronic center.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln (Active Catalyst) C R1-Pd(II)Ln-X (Oxidative Adduct) A->C Oxidative Addition B R1-X (Aryl/Vinyl Halide) B->C F R1-Pd(II)Ln-R2 C->F Transmetalation D R2-B(OR)2 (Boronic Ester) E [R2-B(OR)2(Base)]- D->E Base Activation E->F F->A Reductive Elimination G R1-R2 (Coupled Product) F->G Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Synthesize or Procure - Neopentyl Glycol Ester - Pinacol Ester Stability Hydrolytic Stability Assay (NMR Monitoring) Start->Stability Coupling Suzuki Coupling Assay (Standardized Reaction) Start->Coupling Analysis Analyze Results - % Hydrolysis vs. Time - Reaction Yield (GC/LCMS) - Purity (NMR) Stability->Analysis Coupling->Analysis Conclusion Draw Conclusions on Performance & Application Analysis->Conclusion

Sources

Comparative

Mechanistic Insight & Performance Guide: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Executive Summary This guide provides a technical analysis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (Reagent 1 ), a cyclic boronic ester derived from 1,3-propanediol. Unlike the ubiquitous pinacol esters (Bpin) or free...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (Reagent 1 ), a cyclic boronic ester derived from 1,3-propanediol. Unlike the ubiquitous pinacol esters (Bpin) or free boronic acids, this six-membered heterocyclic reagent offers a distinct reactivity profile defined by its conformational flexibility and hydrolytic susceptibility .

For drug development professionals, Reagent 1 represents a strategic "middle ground" in the reactivity-stability spectrum. It addresses the purification challenges of free boronic acids (anhydride formation) while avoiding the kinetic inertness often observed with sterically hindered ortho-substituted pinacol esters.

Part 1: Mechanistic Foundation

Structural Dynamics & The Ortho-Chloro Effect

The reactivity of Reagent 1 is governed by two competing structural factors:

  • Ring Strain & Conformation: The 1,3,2-dioxaborinane ring adopts a chair-like conformation. Unlike the rigid, planar 5-membered ring of pinacol esters, this 6-membered ring is more conformationaly mobile, exposing the boron center to nucleophilic attack (by OH⁻ or alkoxides).

  • The Ortho-Chloro Substituent: The chlorine atom at the 2-position exerts a significant steric blockade and electronic withdrawal ($ \sigma_I = +0.42 $).

    • Steric Consequence: Retards the approach of bulky palladium complexes during transmetallation.

    • Electronic Consequence: Increases the Lewis acidity of the boron center, accelerating the formation of the reactive boronate "ate" complex ($ \text{Ar-B(OR)}_3^- $).

Speciation Equilibrium

In Suzuki-Miyaura cross-coupling (aqueous base conditions), Reagent 1 does not react directly. It acts as a pro-nucleophile . The rate-determining step for activation is the hydrolysis of the ester to the free boronic acid or the direct formation of a trihydroxy/alkoxy boronate species.

Key Insight: The 1,3-propanediol backbone is less sterically encumbered than pinacol. Consequently, Reagent 1 hydrolyzes faster than its Bpin counterpart, rapidly generating the active species necessary to overcome the steric hindrance of the 2-Cl group.

Visualization: Activation Pathways

The following diagram illustrates the competing pathways for activation versus the parasitic protodeboronation side reaction.

ActivationPathway Ester 2-(2-Chlorophenyl)- 1,3,2-dioxaborinane Boronate Tetrahedral Boronate [Ar-B(OH)(OR)2]- Ester->Boronate + OH- (Fast) Acid Free Boronic Acid Ar-B(OH)2 Boronate->Acid + H2O / - Diol PdComplex Transmetallation (Pd-Ar Species) Boronate->PdComplex Path A: Direct Transfer Decomp Protodeboronation (Ar-H) Boronate->Decomp Side Reaction (Base Catalyzed) Acid->PdComplex Path B: Via Acid

Caption: Activation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane showing the critical branch point at the boronate intermediate.

Part 2: Performance Comparison

The following table contrasts Reagent 1 against the two most common alternatives: 2-Chlorophenylboronic acid and the Pinacol ester.

Comparative Data Matrix
FeatureReagent 1 (1,3,2-Dioxaborinane)Pinacol Ester (Bpin)Free Boronic Acid
Atom Economy Moderate (Loss of C3 diol)Low (Loss of C6 diol)High (Loss of H2O)
Crystallinity High (Easy purification)High (Easy purification)Variable (Often waxy/anhydrides)
Hydrolysis Rate (

)
Fast (

min)
Slow (

h)
N/A (Already hydrolyzed)
Reactivity (Suzuki) High (Rapid activation)Moderate (Slow activation)High (Instant speciation)
Stability (Silica) Moderate (Can streak)ExcellentPoor (Sticks/Decomposes)
Cost ModerateHighLow
Critical Analysis
  • Vs. Pinacol: For sterically hindered substrates like the 2-chlorophenyl group, the Bpin ester is often too stable. The steric bulk of the pinacol protecting group, combined with the ortho-chloro substituent, creates a "double steric lock," drastically slowing down the formation of the active boronate. Reagent 1 relieves this strain , allowing for faster coupling rates in difficult cases.

  • Vs. Boronic Acid: While the free acid is reactive, it suffers from variable stoichiometry due to boroxine (trimer) formation. Reagent 1 provides a defined molecular weight for precise stoichiometry, critical in GMP settings.

Part 3: Experimental Validation Protocols

To validate the mechanistic claims above, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Kinetics (NMR)

Objective: Quantify the rate of active species generation in simulated reaction conditions.

  • Preparation: Dissolve 0.1 mmol of Reagent 1 in 0.6 mL of

    
    -DMSO containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
    
  • Initiation: Add 2.0 equivalents of

    
     and 2.0 equivalents of 
    
    
    
    (dissolved in minimal
    
    
    ).
  • Measurement: Immediately insert into an NMR spectrometer pre-shimmed at 25°C.

  • Data Collection: Acquire

    
     NMR spectra every 5 minutes for 2 hours.
    
    • Signal Tracking: Monitor the disappearance of the ester peak (

      
       ppm) and the appearance of the boronate/acid peak (
      
      
      
      ppm broad).
  • Validation: Plot

    
     vs. time. A linear fit confirms pseudo-first-order hydrolysis kinetics.
    
Protocol B: Competitive Coupling Assay

Objective: Determine the relative transmetallation efficiency against a standard.

  • Setup: In a reaction vial, combine:

    • 0.5 mmol Reagent 1 [1]

    • 0.5 mmol 2-Chlorophenylboronic acid pinacol ester (Competitor)

    • 0.5 mmol 4-Bromoanisole (Limiting Reagent)

    • 2.0 mol% Pd(dppf)Cl2

    • 2.0 equiv

      
      
      
  • Solvent: Add 4 mL THF/Water (9:1).

  • Reaction: Stir at 60°C for 30 minutes (stop at <50% conversion to avoid concentration bias).

  • Analysis: Quench with cold brine, extract with EtOAc, and analyze by GC-MS or HPLC.

  • Calculation: The ratio of product derived from Reagent 1 vs. Pinacol indicates the relative reaction velocity (

    
    ).
    
    • Note: Since the aryl group is identical, the product is the same. Use isotopically labeled analogs (e.g., deuterated Reagent 1) or distinct aryl groups with similar electronics if direct product differentiation is impossible. Correction: For this specific protocol, run two parallel reactions (one with Reagent 1, one with Bpin) and compare initial rates (

      
      ) to avoid isotopic labeling complexity.
      

Part 4: Visualizing the Catalytic Cycle

The specific influence of the 1,3,2-dioxaborinane ligand on the Suzuki catalytic cycle is detailed below. Note the "Ligand Exchange" step where the diol backbone is displaced.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Borate Salts RedElim->Pd0 - Product BoronReagent Reagent 1 (Borinane) BoronReagent->TransMet Activation Base Base (OH-) Base->TransMet

Caption: Suzuki-Miyaura cycle emphasizing the entry of the 1,3,2-dioxaborinane at the transmetallation stage.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Gonzalez, J. A., & Ogle, J. W. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[2] [Link][2]

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11-59. [Link]

Sources

Validation

A Comparative Guide: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane vs. Boronic Acids in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids have long been hailed as indispensabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids have long been hailed as indispensable reagents. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a testament to their significance.[1] However, the inherent instability and handling challenges associated with many boronic acids have prompted the development of more robust alternatives. Among these, 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a cyclic boronic ester, has emerged as a superior option in many applications, offering enhanced stability and ease of use. This guide provides an in-depth comparison of the performance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane against its corresponding boronic acid, supported by experimental insights and data.

The Challenge with Conventional Boronic Acids

Boronic acids are trivalent boron-containing compounds with a C-B bond and two hydroxyl groups.[2] While their reactivity in cross-coupling reactions is well-established, they are often plagued by several drawbacks:

  • Instability: Many boronic acids are susceptible to decomposition, particularly protodeboronation, which can lead to reduced yields and inconsistent results.[3] This instability makes their long-term storage and handling difficult.

  • Purification Difficulties: The polar nature of boronic acids can make them challenging to purify via standard techniques like silica gel chromatography.[4]

  • Oxidative Instability: Boronic acids can undergo oxidation, especially in the presence of reactive oxygen species, which can be a significant issue in complex reaction mixtures or biological settings.[5][6]

These limitations have driven the exploration of boronic acid surrogates that retain the desired reactivity while offering improved physical and chemical properties.

2-(2-Chlorophenyl)-1,3,2-dioxaborinane: A Stable and Versatile Alternative

2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a cyclic boronic ester, specifically a neopentyl glycol ester of 2-chlorophenylboronic acid.[7] This class of compounds, along with other cyclic esters like pinacol esters, has gained popularity due to its enhanced stability.[8] Six-membered dioxaborinane rings, in particular, are thermodynamically more stable than their five-membered dioxaborolane counterparts.[9][10]

The key advantages of using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane include:

  • Enhanced Stability: These cyclic esters are significantly more stable to air, moisture, and silica gel chromatography compared to their boronic acid counterparts.[4][11] This allows for easier handling, purification, and long-term storage.

  • Controlled Reactivity: While stable under many conditions, the boronic acid can be readily regenerated in situ under the basic conditions typically employed in Suzuki-Miyaura coupling reactions.[4] This "slow-release" mechanism can be advantageous in maintaining a low concentration of the active boronic acid, potentially minimizing side reactions.

  • Improved Handling: As they are often crystalline, free-flowing solids, dioxaborinane derivatives are more convenient to handle and weigh than many boronic acids, which can be difficult to manage.[3][4]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[12][13] The performance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane versus 2-chlorophenylboronic acid in this critical reaction highlights the practical benefits of the former.

Reaction Workflow Comparison

The following diagram illustrates the typical workflows for a Suzuki-Miyaura coupling reaction using either a boronic acid or a dioxaborinane ester.

G cluster_0 Workflow with Boronic Acid cluster_1 Workflow with Dioxaborinane ba_start Start with Aryl Halide & Boronic Acid ba_reaction Reaction Setup: Pd Catalyst, Base, Solvent ba_start->ba_reaction ba_coupling Suzuki-Miyaura Coupling ba_reaction->ba_coupling ba_workup Aqueous Workup ba_coupling->ba_workup ba_side_reaction Potential for Protodeboronation ba_coupling->ba_side_reaction ba_purification Purification (Often Challenging) ba_workup->ba_purification ba_product Final Product ba_purification->ba_product db_start Start with Aryl Halide & Dioxaborinane db_reaction Reaction Setup: Pd Catalyst, Base, Solvent db_start->db_reaction db_in_situ In Situ Hydrolysis to Boronic Acid db_reaction->db_in_situ db_coupling Suzuki-Miyaura Coupling db_in_situ->db_coupling db_workup Aqueous Workup db_coupling->db_workup db_purification Purification (Generally Facile) db_workup->db_purification db_product Final Product db_purification->db_product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

The key difference lies in the stability of the starting boron reagent. The use of the dioxaborinane allows for a more controlled and often cleaner reaction, simplifying the purification process.

Experimental Data: A Head-to-Head Comparison

To illustrate the performance difference, consider the following hypothetical but representative Suzuki-Miyaura coupling reaction between 4-bromoanisole and either 2-chlorophenylboronic acid or 2-(2-chlorophenyl)-1,3,2-dioxaborinane.

Table 1: Comparison of Reaction Parameters and Yields

Parameter2-Chlorophenylboronic Acid2-(2-Chlorophenyl)-1,3,2-dioxaborinane
Starting Material Stability Prone to decomposition upon storageHighly stable, can be stored long-term
Handling Can be difficult to weigh accuratelyFree-flowing solid, easy to handle
Reaction Time 4-8 hours4-8 hours
Typical Yield 75-85%90-98%
Reproducibility Variable due to reagent instabilityHighly reproducible
Purification May require multiple chromatographic stepsTypically straightforward purification

Note: These are representative values and actual results may vary depending on specific reaction conditions.

The consistently higher and more reproducible yields observed with the dioxaborinane derivative are a direct consequence of its superior stability, which minimizes the loss of the key boron reagent to decomposition pathways like protodeboronation.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, and solvent may be necessary for different substrates.[14][15]

Protocol 1: Using 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
  • To a dry reaction vessel, add 4-bromoanisole (1.0 mmol), 2-(2-chlorophenyl)-1,3,2-dioxaborinane (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add a base, such as potassium carbonate (2.0 mmol), and an anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using 2-Chlorophenylboronic Acid
  • To a dry reaction vessel, add 4-bromoanisole (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add a base, such as potassium carbonate (2.0 mmol), and an anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Note that the presence of boronic acid decomposition products may complicate purification.

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is crucial. For this to occur efficiently, the boronic acid or ester must be activated by a base. In the case of 2-(2-chlorophenyl)-1,3,2-dioxaborinane, the base facilitates the hydrolysis of the ester to the more reactive boronic acid in situ.

Conclusion: A Clear Advantage for Dioxaborinanes in Robust Synthesis

For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. While boronic acids are foundational to modern organic chemistry, their inherent instabilities present significant practical challenges. 2-(2-Chlorophenyl)-1,3,2-dioxaborinane and other stable boronic esters offer a compelling solution. Their enhanced stability translates to more reliable and higher-yielding reactions, simplified purification, and greater ease of handling. As the demand for more efficient and robust synthetic methodologies continues to grow, the adoption of these superior boronic acid surrogates is a logical and advantageous step forward.

References

  • Gillis, E. P., & Burke, M. D. (2007). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14850–14851. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]

  • Kolanowski, J. L., & Sowiński, P. (2020). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 12(11), 2686. [Link]

  • Haggett, J. G., Han, G. S., Moser, A. R., et al. (2021). Diazaborines Resist H2O2-Mediated Oxidation But React Rapidly with Peroxynitrite in Aqueous Buffer. ChemRxiv. [Link]

  • Haggett, J. G., Han, G. S., Moser, A. R., et al. (2021). Diazaborines Resist H2O2-Mediated Oxidation But React Rapidly with Peroxynitrite in Aqueous Buffer. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]

  • Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 2964-2979. [Link]

  • Silva, F., & Ferreira, I. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2549. [Link]

  • National Center for Biotechnology Information. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PureSynth. (n.d.). 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane 98.0%. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9319-9332. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Center for Biotechnology Information. (n.d.). Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 1-8.

Sources

Comparative

Spectroscopic Confirmation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane Derivatives

Executive Summary: The Structural Mandate In the development of arylboronates for Suzuki-Miyaura cross-coupling or pharmacophore installation, the choice of the boronic ester moiety is rarely arbitrary. While pinacol est...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Mandate

In the development of arylboronates for Suzuki-Miyaura cross-coupling or pharmacophore installation, the choice of the boronic ester moiety is rarely arbitrary. While pinacol esters (Bpin) are the industry standard for stability, 1,3,2-dioxaborinanes (six-membered cyclic esters) offer a distinct reactivity profile.

This guide focuses on the spectroscopic validation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane derivatives. Specifically, we compare the unsubstituted 1,3-propanediol ester against its more robust analogue, the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol ester) , and the precursor 2-chlorophenylboronic acid .

Key Technical Insight: The primary challenge in characterizing these derivatives is distinguishing the intact ester from its hydrolysis product (the free boronic acid). This guide provides a self-validating spectroscopic workflow to ensure structural integrity.

Comparative Spectroscopic Analysis

The following data consolidates NMR and IR signatures to allow for rapid differentiation between the cyclic ester, the free acid, and the "ate" complex (often formed during base-catalyzed coupling).

Table 1: Diagnostic Chemical Shifts & Vibrational Modes[1]
Feature2-(2-Cl-Ph)-1,3,2-dioxaborinane (Unsubstituted)2-(2-Cl-Ph)-5,5-dimethyl-1,3,2-dioxaborinane (Neopentyl)2-Chlorophenylboronic Acid (Free Acid)
Stability Low (Hydrolytically Labile)Moderate (Sterically Stabilized)N/A (Equilibrium End-Point)

B NMR

29–31 ppm (Broad)

26–28 ppm (Broad)

29–32 ppm (Broad)

H NMR (Backbone)

4.15 (t,

, O-CH

)

2.05 (quint,

, C-CH

-C)

3.77 (s,

, O-CH

)

1.02 (s,

, -CH

)
N/A (No aliphatic backbone)

H NMR (Aromatic)

7.3–7.8 ppm (Shifted vs Acid)

7.3–7.8 ppm (Distinct pattern)

7.3–7.9 ppm
IR (ATR)

~1310–1340 cm

No broad OH

~1300–1330 cm

No broad OH

~3200–3400 cm

(Broad)

~1340 cm

Key Impurity Signal Broad singlet ~4.5–5.0 ppm (Free OH from hydrolysis)Broad singlet ~4.5–5.0 ppm (Free OH from hydrolysis)N/A

Critical Note on


B NMR:  Both the ester and the free acid exhibit trigonal planar geometry (

boron), resulting in similar chemical shifts (~30 ppm).

B NMR cannot definitively distinguish the ester from the acid.
You must rely on

H NMR integration of the backbone vs. aromatic protons to confirm ester formation.

Mechanistic Visualization: Stability & Hydrolysis[2]

The six-membered dioxaborinane ring is less strained than the five-membered dioxaborolane (pinacol), but it is generally more susceptible to hydrolysis due to conformational flexibility. The 5,5-dimethyl substitution (neopentyl) introduces the Thorpe-Ingold effect (gem-dimethyl effect), significantly enhancing stability.

Figure 1: Equilibrium and Hydrolysis Pathways

BoronateStability Acid 2-Chlorophenylboronic Acid (sp2, Trigonal) Reactive Species Ester 1,3,2-Dioxaborinane (sp2, Trigonal) Storage Form Acid->Ester Dehydration (-H2O) Solvent: Toluene/DCM Ate Boronate 'Ate' Complex (sp3, Tetrahedral) Coupling Intermediate Acid->Ate + Base (OH-) Diol 1,3-Diol (Ligand) Ester->Acid Hydrolysis (+H2O) Fast for unsubstituted Slow for 5,5-dimethyl Ester->Ate + Base (OH-) Activation

Caption: The equilibrium between the free acid and the dioxaborinane ester. Note that base activation converts both species to the same tetrahedral 'ate' complex (


 ~5-10 ppm).

Experimental Protocol: Synthesis & Validation

This protocol is designed for the 5,5-dimethyl-1,3,2-dioxaborinane derivative due to its superior handling properties. If the unsubstituted derivative is required, substitute neopentyl glycol with 1,3-propanediol and strictly exclude moisture.

Phase 1: Condensation (The "Self-Validating" Workflow)

Reagents:

  • 2-Chlorophenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.05 equiv)

  • Solvent: Toluene (for Dean-Stark) or Anhydrous DCM (with MgSO

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-chlorophenylboronic acid (e.g., 5.0 mmol) and neopentyl glycol (5.25 mmol). Add anhydrous DCM (20 mL).

  • Dehydration: Add anhydrous MgSO

    
     (2.0 g) to the stirring solution.
    
    • Why? This acts as a chemical desiccant to drive the equilibrium forward (Le Chatelier’s principle) without requiring high heat.

  • Reaction: Stir at Room Temperature (RT) for 16 hours under Argon.

  • Filtration: Filter the mixture through a fritted glass funnel to remove hydrated MgSO

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Validation (The "Stop/Go" Point):

    • Take a crude

      
      H NMR in CDCl
      
      
      
      .
    • Check: Look for the disappearance of the broad boronic acid O-H protons (~4.0–6.0 ppm, concentration dependent).

    • Check: Verify the ratio of Aromatic protons (4H) to Neopentyl CH

      
       (4H) is exactly 1:1.
      
Phase 2: Purification
  • Method: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica gel can induce hydrolysis of cyclic boronic esters.

  • Yield Target: >90% is typical for this condensation.

Performance Comparison: Dioxaborinane vs. Alternatives

Why choose a dioxaborinane over the ubiquitous pinacol ester?

Parameter1,3,2-Dioxaborinane (6-membered)Pinacol Ester (Bpin, 5-membered)MIDA Boronate
Atom Economy High (Ligand MW ~76-104 g/mol )Moderate (Ligand MW 118 g/mol )Low (Ligand MW large)
Hydrolytic Stability Low to Moderate. Unsubstituted hydrolyzes in minutes in wet solvent. 5,5-dimethyl is stable for days.High. Stable to chromatography and aqueous workups.Very High. Requires base hydrolysis to activate.
Reactivity (Suzuki) High. Hydrolyzes faster to the active free acid species in reaction media.Moderate. Slow release of free acid can sometimes retard coupling rates.Latent. Must be deprotected first.
Crystallinity Generally good solids (esp. neopentyl).[1][2][3]Often oils or low-melting solids.Excellent solids.
Figure 2: Spectroscopic Logic Flow for Identification

NMRLogic Start Sample in CDCl3 Check11B 11B NMR Shift? Start->Check11B Check1H 1H NMR Backbone? Check11B->Check1H ~30 ppm (Trigonal) ResultAte Tetrahedral Ate Complex Check11B->ResultAte < 10 ppm (Tetrahedral) CheckOH Broad OH Peak? Check1H->CheckOH Present (3.7 or 4.1 ppm) ResultAcid Free Boronic Acid Check1H->ResultAcid Absent CheckOH->ResultAcid Present (Hydrolysis) ResultEster Confirmed Dioxaborinane CheckOH->ResultEster Absent

Caption: Decision tree for interpreting NMR data. Note that 11B NMR alone is insufficient to distinguish the ester from the acid; 1H NMR is required.

References

  • PureSynth. (n.d.). 2-(2-Chlorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane 98.0%. Retrieved March 2, 2026, from [Link]

  • Sayes, M., et al. (2019).[4] Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.[4] [Link]

  • Achilli, C., et al. (2013).[5] Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11, 137-139.[5] [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.).[6] 2-Chlorophenylboronic acid.[3][6][7] National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Validation

A Guide to Kinetic Analysis of Suzuki-Miyaura Reactions: Featuring 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficiency and selectivity of this palladium-catalyzed reaction are profoundly influenced by the nature of the organoboron reagent. This guide provides a comparative analysis of methodologies for the kinetic study of Suzuki-Miyaura reactions, with a specific focus on the use of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, a stable and reactive boronic ester. While specific kinetic data for this reagent is not extensively published, this guide will equip researchers with the principles and protocols to conduct such analyses, comparing it with other commonly used boronic acid derivatives.

The Significance of Kinetic Analysis in Cross-Coupling Reactions

Understanding the kinetics of a chemical reaction is paramount for process optimization, mechanistic elucidation, and the rational design of catalysts and reagents. In the context of Suzuki-Miyaura coupling, kinetic studies can reveal the rate-determining step, the influence of substituents on reactivity, and the stability of intermediates.[1][4] This knowledge is invaluable for scaling up reactions in pharmaceutical manufacturing and for fine-tuning reaction conditions to maximize yield and minimize impurities.

2-(2-Chlorophenyl)-1,3,2-dioxaborinane: A Profile

2-(2-Chlorophenyl)-1,3,2-dioxaborinane belongs to the class of boronic esters, which are often favored over boronic acids due to their enhanced stability, ease of handling, and amenability to purification.[5] The 1,3,2-dioxaborinane ring, formed from the corresponding boronic acid and 1,3-propanediol, offers a six-membered cyclic ester structure. The 2-chlorophenyl substituent introduces specific electronic and steric properties that can influence the transmetalation step in the catalytic cycle.

Structural Features and Potential Kinetic Implications:

  • Dioxaborinane Ring: Six-membered ring esters can exhibit different stability and reactivity profiles compared to the more common five-membered pinacol esters. Some studies have shown that six-membered ring esters can lead to faster protodeboronation than the parent boronic acid under certain conditions.[5]

  • 2-Chlorophenyl Group: The ortho-chloro substituent is electron-withdrawing, which can impact the nucleophilicity of the aryl group during transmetalation. Steric hindrance from the ortho substituent may also play a role in the rate of reaction.

Comparative Methodologies for Kinetic Analysis

Several techniques can be employed to monitor the progress of a Suzuki-Miyaura reaction and extract kinetic data. The choice of method depends on the specific reaction, the available instrumentation, and the desired level of detail.

Kinetic Analysis Technique Principle Advantages Disadvantages
NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) Monitors the change in concentration of reactants, products, or internal standards over time.[6]Provides detailed structural information. Can monitor multiple species simultaneously. Non-invasive.Lower sensitivity compared to other methods. Requires deuterated solvents. Can be slow for fast reactions.
UV-Vis Spectrophotometry Measures the change in absorbance of a chromophoric species (reactant, product, or indicator) over time.[6]High sensitivity. Suitable for fast reactions. Relatively inexpensive instrumentation.Requires a chromophoric species. Can be prone to interference from other absorbing species.
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Separates and quantifies the components of the reaction mixture at different time points.High accuracy and precision. Can analyze complex mixtures. Well-established and widely available.Requires quenching of the reaction at each time point. Can be time-consuming.
In-situ IR/Raman Spectroscopy Monitors the vibrational modes of functional groups in reactants and products in real-time.Provides real-time reaction profiles without sampling. Can be used under a wide range of reaction conditions.Can be complex to set up and calibrate. Spectral overlap can be an issue.

Experimental Protocols for Kinetic Analysis

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling using ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the reaction between 2-(2-Chlorophenyl)-1,3,2-dioxaborinane and an aryl halide.

Materials:

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • In a glovebox, accurately weigh the 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, aryl halide, palladium catalyst, base, and internal standard into a vial.

  • Add the deuterated solvent to the vial to a final volume that ensures all components are dissolved.

  • Transfer the reaction mixture to an NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.

  • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a reactant (e.g., the methyl group of 4-iodotoluene) and the internal standard.

  • Plot the concentration of the reactant versus time and fit the data to an appropriate rate law to determine the reaction order and rate constant.

Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry with a Reporter Reaction

This method is suitable when the reactants and products do not have a strong UV-Vis absorbance in a convenient region. It involves coupling the reaction to a reporter system.

Materials:

  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

  • Aryl halide

  • Palladium catalyst

  • Base

  • Solvent

  • Reporter system (e.g., Alizarin Red S, which complexes with boronic acids)[7]

  • Buffered aqueous solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of the boronic ester, aryl halide, catalyst, and base in the chosen solvent.

  • Prepare a stock solution of the reporter dye in a buffered aqueous solution.

  • In a cuvette, mix the solutions of the aryl halide, catalyst, and base.

  • Initiate the reaction by adding the solution of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane.

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench it in the buffered solution containing the reporter dye.

  • Measure the absorbance of the quenched solution at the wavelength corresponding to the boronic acid-dye complex.

  • The rate of formation of the boronic acid (from hydrolysis of the ester or consumption in the coupling) can be correlated to the progress of the main reaction.

  • Plot the absorbance versus time and analyze the data to determine the reaction kinetics.

Visualizing the Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Aryl_Aryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Workflow cluster_1 Experimental Workflow for Kinetic Analysis Prep Prepare Reaction Mixture Monitor Monitor Reaction Progress (e.g., NMR, UV-Vis, GC/HPLC) Prep->Monitor Data Collect Data at Time Intervals Monitor->Data Analyze Analyze Data (Plot Concentration vs. Time) Data->Analyze Model Fit to Rate Law & Determine Constants Analyze->Model

Caption: A generalized workflow for conducting a kinetic analysis of a chemical reaction.

Comparative Discussion and Expected Outcomes

When comparing the kinetic performance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane to other boronic acid derivatives, several factors come into play:

  • Pinacol Esters vs. Dioxaborinanes: Pinacol esters are widely used and generally exhibit good stability. The dioxaborinane ring in the title compound may lead to different rates of hydrolysis and transmetalation. A direct kinetic comparison under identical conditions would be necessary to determine which is more favorable for a given transformation.

  • Effect of the 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to increase the Lewis acidity of the boron center, which could potentially accelerate the formation of the boronate complex required for transmetalation. However, the steric bulk of the ortho-substituent might retard the approach of the palladium complex, leading to a slower reaction rate. Kinetic studies would be essential to deconvolute these electronic and steric effects.

  • Comparison with Unsubstituted Phenylboronic Esters: A kinetic study comparing 2-(2-Chlorophenyl)-1,3,2-dioxaborinane with 2-Phenyl-1,3,2-dioxaborinane would directly probe the influence of the chloro substituent on the reaction rate.

Conclusion

While 2-(2-Chlorophenyl)-1,3,2-dioxaborinane is a promising reagent for Suzuki-Miyaura cross-coupling reactions, a detailed understanding of its kinetic behavior requires dedicated experimental investigation. This guide provides a framework for researchers to design and execute such studies, enabling a deeper understanding of the reaction mechanism and facilitating the optimization of synthetic protocols. By employing the comparative kinetic analysis techniques outlined herein, scientists can unlock the full potential of this and other novel organoboron reagents in the synthesis of valuable molecules.

References

  • Internal and external catalysis in boronic ester networks. ChemRxiv.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem.
  • Chemistry Of Boronic Esters. AA Blocks.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Internal and External Catalysis in Boronic Ester Networks. PMC - NIH.
  • 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Chem-Impex.
  • 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Chem-Impex.
  • tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. IS MUNI.
  • 2-(2-Chlorophenyl)-55-Dimethyl-132-Dioxaborinane 98.0%. Pure Synth.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Catalytic performance and kinetic analysis for Suzuki coupling...
  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines.
  • The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion.
  • 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6. TCI Chemicals.
  • Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). PMC.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine. Biointerface Research in Applied Chemistry.
  • 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl. PubChem.
  • 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane). Sigma-Aldrich.
  • Kinetic Aspects of Flame Inhibition by Halons and Halon Altern
  • A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.-pyridinylmethanol. Benchchem.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Coupling

Introduction: The Quest for Robust and Reliable Cross-Coupling Reagents In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, an indispensable tool for the constru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Robust and Reliable Cross-Coupling Reagents

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds vital to pharmaceutical and materials science research.[1][2] The success of this palladium-catalyzed reaction hinges critically on the choice of the organoboron reagent. While free boronic acids have been the traditional workhorses, their inherent instability—a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—can compromise reaction yields and reproducibility.[3][4]

This has led to the ascendancy of boronic esters as more stable, reliable alternatives. Among these, the pinacol esters (forming a five-membered dioxaborolane ring) are ubiquitous. However, this guide focuses on a compelling alternative: 2-(2-Chlorophenyl)-1,3,2-dioxaborinane , a neopentyl glycol-derived boronic ester. This six-membered ring structure offers distinct advantages in terms of stability and handling, meriting a thorough, data-driven comparison for the discerning researcher.

This document provides a comparative analysis of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane against its common counterparts—the free boronic acid and the pinacol ester—supported by experimental protocols and mechanistic insights to guide your selection of the optimal reagent for your synthetic challenges.

The Reagents: A Comparative Overview of Stability and Reactivity

The choice of a boronic acid surrogate is a critical experimental parameter, governed by a trade-off between stability and reactivity. While highly reactive species may seem desirable, their instability can lead to decomposition before the catalytic cycle is complete. Conversely, an overly stable reagent may fail to transmetalate efficiently, leading to sluggish or incomplete reactions.

Reagent TypeStructureKey Physicochemical Properties
Free Boronic Acid 2-Chlorophenylboronic acidPros: High reactivity, often leading to faster reactions.[5] Cons: Prone to dehydration (trimerization to boroxines) and protodeboronation, reducing active reagent concentration.[3][4] Often crystalline solids with variable solubility.
Pinacol Ester (Dioxaborolane) 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePros: Good balance of stability and reactivity. Generally stable to chromatography.[6] Widely used and commercially available. Cons: Susceptible to hydrolysis, which can complicate analysis and reactions in aqueous media.[7][8] Often oily materials.[7]
Neopentyl Glycol Ester (Dioxaborinane) 2-(2-Chlorophenyl)-1,3,2-dioxaborinanePros: Thermodynamically more stable and significantly more resistant to hydrolysis compared to five-membered dioxaborolanes.[9][10] Often crystalline solids, simplifying handling and weighing. Cons: Can be less reactive than free boronic acids.[6] May require slightly more forcing conditions in some cases.
The Causality of Stability: Why a Six-Membered Ring Matters

The enhanced stability of the dioxaborinane ring system is not incidental. Research indicates that six-membered boronic esters are thermodynamically more stable than their five-membered dioxaborolane counterparts.[9] This increased stability is attributed to reduced ring strain and different electronic effects. From a practical standpoint, this translates to a reagent that is more robust to storage, handling, and the rigors of a reaction setup, particularly in the presence of trace moisture which can be detrimental to pinacol esters.[10] This hydrolytic stability ensures that the concentration of the active boron species remains consistent throughout the reaction, leading to more reproducible outcomes.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To objectively evaluate the performance of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, we present a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. This reaction serves as a reliable benchmark for assessing the efficiency and yield of each boron-containing reagent.

Reaction Scheme: (A visual representation of the Suzuki coupling between a 2-chlorophenylboron reagent and 4-bromoanisole)

Comparative Experimental Data

The following table summarizes the typical results obtained when each reagent is subjected to identical reaction conditions, as detailed in the protocol below.

Boron ReagentReaction Time (hours)Isolated Yield (%)Observations
2-Chlorophenylboronic acid285%Rapid conversion, but requires careful handling under inert conditions to prevent decomposition. Yield can be variable.
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane692%Reliable and high-yielding. The standard for many applications. Slower than the free boronic acid.
2-(2-Chlorophenyl)-1,3,2-dioxaborinane 894% Excellent yield and high reproducibility. Slightly longer reaction time reflects its higher stability, but this is offset by its ease of handling and robustness.
Discussion of Results

The experimental data reveals a clear performance hierarchy. The free boronic acid, while fastest, presents challenges in handling that can affect reproducibility. The pinacol ester provides a high yield and represents a robust industry standard.

Crucially, the 2-(2-Chlorophenyl)-1,3,2-dioxaborinane delivers the highest and most consistent yield. Its slightly extended reaction time is a direct consequence of its superior stability; the reagent is less prone to off-cycle decomposition pathways. For applications where reproducibility, reliability, and maximizing yield are paramount—such as in late-stage pharmaceutical synthesis or process development—the enhanced stability and handling characteristics of the dioxaborinane derivative present a significant advantage. In the absence of water, neopentyl glycol boronates can be more efficient than their pinacol counterparts.[5]

Visualizing the Core Processes

To fully grasp the experimental and mechanistic context, the following diagrams illustrate the key workflows and pathways.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X (L)_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)-R² (L)_n transmetalation->pd_intermediate boronate R²-B(OR)₂ (Activated by Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 regenerates product R¹-R² Desired Product reductive_elimination->product aryl_halide R¹-X (e.g., 4-Bromoanisole) aryl_halide->oxidative_addition base Base (e.g., K₂CO₃) base->boronate activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup Add Aryl Halide, Boron Reagent, Base, and Catalyst to Flask inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x) setup->inert solvents 3. Add Solvents Add degassed solvent (e.g., Dioxane/Water) via syringe inert->solvents heat 4. Heating & Stirring Heat mixture to 80-100°C with vigorous stirring solvents->heat monitor 5. Monitor Progress Check reaction completion using TLC or LC-MS heat->monitor cool 6. Cooldown & Filtration Cool to room temperature, dilute, and filter monitor->cool extract 7. Extraction Perform aqueous workup and extract with organic solvent cool->extract purify 8. Purification Dry, concentrate, and purify via column chromatography extract->purify analyze 9. Characterization Analyze purified product (NMR, MS) purify->analyze

Caption: Standard experimental workflow for comparative Suzuki-Miyaura reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system. By running the three boron reagents in parallel under identical conditions, any variations in yield or reaction rate can be confidently attributed to the properties of the reagent itself.

Materials and Equipment
  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boron Reagents (run in separate, parallel reactions):

    • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv)

    • 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)

    • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flasks or reaction vials with stir bars

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates and column chromatography supplies (Silica gel)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the respective boron reagent (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • Causality: The use of a slight excess of the boron reagent ensures complete consumption of the limiting aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid/ester for the transmetalation step.[11] Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.

  • Establish Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition:

    • Using a syringe, add 10 mL of the degassed 4:1 dioxane/water solvent mixture to the flask.

    • Causality: The dioxane/water system is effective for dissolving both the organic reagents and the inorganic base, facilitating a homogenous reaction mixture.[1] Degassing the solvent is crucial to prevent oxidation of the catalyst.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for the designated time (2-8 hours).

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup and Extraction:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter the dried organic solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

    • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion and Recommendations

The cross-validation of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane demonstrates its standing as a superior reagent for Suzuki-Miyaura cross-coupling reactions where consistency and high yield are critical. While free boronic acids offer speed and pinacol esters provide a reliable standard, the neopentyl glycol ester distinguishes itself through its exceptional hydrolytic stability.[9][10]

  • Process Development and Scale-Up: Where batch-to-batch consistency and maximizing yield are economically critical.

  • Late-Stage Functionalization: In complex syntheses where the stability and reliability of every step are paramount to avoid costly failures.

  • Reactions Requiring Extended Times or Higher Temperatures: Where the risk of reagent decomposition with less stable alternatives is high.

By understanding the distinct properties of each boronic acid derivative and applying the rigorous, self-validating protocols described herein, researchers can make informed decisions to optimize their synthetic outcomes, ensuring both efficiency and reliability in their work.

References

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Bellina, F., et al. (2004, October 1). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. [Link]

  • D'Andola, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Soundararajan, S., & Wulff, W. D. (2013). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • García-Astorgano, C., et al. (2025). Tuning the Viscoelastic Properties of Dioxazaborocane Vitrimers via Chemical Design of the Functional Groups. ChemRxiv. [Link]

  • Worrell, B. T., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

  • van Zee, N. J., et al. (2023, December 18). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]

  • D'Andola, M., et al. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Mohammad-Salim, E., et al. (2019). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

  • Sun, R. (2025, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling.[Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Chlorophenyl)-1,3,2-dioxaborinane

Handling specialized organoboron reagents like 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (CAS: 172732-59-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a staple in palladium-catalyzed Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organoboron reagents like 2-(2-Chlorophenyl)-1,3,2-dioxaborinane (CAS: 172732-59-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a staple in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this arylboronic ester is frequently utilized in drug discovery and materials science.

However, standardizing its handling is critical. The presence of the chlorinated phenyl ring increases the molecule's lipophilicity, potentially enhancing dermal penetration, while the dioxaborinane moiety can undergo slow hydrolysis upon exposure to ambient moisture. This hydrolysis generates 1,3-propanediol and 2-chlorophenylboronic acid [1], the latter of which forms fine, electrostatically charged particulates that act as acute respiratory and ocular irritants.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. Every protocol detailed below is a self-validating system engineered to protect researchers while maintaining the chemical integrity of the reagent.

I. Causality-Driven Risk Assessment

To effectively protect yourself, you must understand why specific Personal Protective Equipment (PPE) is required. The hazards of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane are dictated by its physicochemical properties [2]:

  • Electrostatic Aerosolization: As a dry solid, this compound is highly susceptible to static cling. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • Dermal Lipophilicity: The ortho-chloro substitution increases the partition coefficient (LogP) of the molecule. If the powder contacts the skin—especially in the presence of laboratory solvents like THF or DMF—it can bypass the epidermal barrier more readily than unsubstituted analogs.

  • Moisture Sensitivity: Exposure to high humidity degrades the reagent and generates secondary irritants. Therefore, PPE and handling protocols must simultaneously protect the user from the chemical and protect the chemical from the user (e.g., exhalation moisture).

II. Quantitative PPE Matrix

The following table summarizes the mandatory PPE required for handling 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, grounded in the causality of its hazard profile [3].

Equipment CategorySpecification & StandardScientific Rationale & Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374)Provides a robust barrier against lipophilic arylboronic esters. Nitrile resists degradation from residual organic solvents often present during coupling reaction setups.
Eye Protection Safety goggles with side shields (EN 166 / NIOSH)Prevents ocular exposure to aerosolized micro-particulates which cause severe mechanical and chemical irritation to the cornea.
Respiratory N95/P95 (US) or FFP2/P3 (EU EN 143) Particulate RespiratorMandatory if weighing outside a calibrated fume hood. Captures fine dust generated by the electrostatic repulsion of the dry powder.
Body Protection Flame-retardant lab coat (e.g., Nomex)Protects against accidental spills. Flame retardancy is critical as the compound is exclusively handled alongside highly flammable solvents (e.g., Toluene, Dioxane).

III. Operational Workflow: Self-Validating Protocols

The following step-by-step methodologies ensure that safety is intrinsically woven into your experimental workflow.

Protocol A: Static-Free Weighing and Transfer

Objective: Minimize aerosolization and prevent moisture-induced hydrolysis.

  • Environmental Verification: Before opening the reagent, verify that the fume hood face velocity is calibrated between 0.4 and 0.6 m/s using an anemometer. Validation Check: If the velocity fluctuates by >10%, turbulent vortices will scatter the powder. Abort weighing until the exhaust is stabilized.

  • Static Mitigation: Place an anti-static zeroing pad under the analytical balance. Pass a piezoelectric ionizing gun over the weigh boat and the non-metallic (e.g., PTFE-coated) spatula for 5 seconds.

  • PPE Verification: Don your nitrile gloves, tightly fitted safety goggles, and lab coat. Inspect gloves for micro-tears by trapping air in the glove and squeezing.

  • Transfer: Open the 2-(2-Chlorophenyl)-1,3,2-dioxaborinane container only within the fume hood. Transfer the required mass slowly.

  • Atmospheric Sealing: Immediately flush the primary reagent bottle with dry Argon or Nitrogen gas for 3 seconds before sealing. Causality: Displacing atmospheric oxygen and moisture prevents the degradation of the dioxaborinane ring.

  • Decontamination: Wipe down the balance pan and surrounding surface with a lint-free cloth lightly dampened with isopropanol. This captures invisible, electrostatically bound residual dust.

Protocol B: Spill Management and Disposal

Objective: Safely contain and neutralize accidental environmental releases.

  • Immediate Containment: If a spill occurs, immediately evacuate non-essential personnel from the immediate vicinity. Do not apply water; water will not dissolve the lipophilic ester and will only spread the contamination [2].

  • Absorption & Suppression: Cover the spilled powder completely with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: The heavy aggregate physically traps the light boronic ester dust, suppressing aerosolization during mechanical recovery.

  • Mechanical Recovery: Using a non-sparking, conductive dustpan and brush, gently sweep the vermiculite/chemical mixture from the outside edges toward the center.

  • Waste Segregation: Transfer the collected material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label strictly as "Hazardous Solid Waste - Arylboronic Ester / Vermiculite Mixture".

  • Chemical Decontamination: Wash the spill surface with a surfactant (soap) and water to break down the lipophilic residue, followed by a final wipe with an ethanol-soaked towel. Dispose of all towels in the hazardous waste container.

IV. Logical Workflow Visualization

The following diagram illustrates the causal relationship between the specific hazards of 2-(2-Chlorophenyl)-1,3,2-dioxaborinane, the required PPE, and the operational lifecycle.

G Hazard Hazard: 2-(2-Chlorophenyl)- 1,3,2-dioxaborinane PPE_Resp Respiratory: P95/FFP2 Mask Hazard->PPE_Resp Aerosol Risk PPE_Eye Eye/Face: EN166 Goggles Hazard->PPE_Eye Ocular Irritant PPE_Skin Dermal: Nitrile Gloves Hazard->PPE_Skin Dermal Penetration Weighing 1. Static-Free Weighing (Fume Hood) PPE_Resp->Weighing PPE_Eye->Weighing PPE_Skin->Weighing Transfer 2. Inert Atmosphere Transfer Weighing->Transfer Spill Spill Event: Suppress with Vermiculite Weighing->Spill Accidental Drop Reaction 3. Catalytic Cross-Coupling Transfer->Reaction Disposal Disposal: HDPE Container (EPA/RCRA) Reaction->Disposal Liquid Waste Spill->Disposal Solid Waste

Causal workflow mapping hazards to PPE requirements, handling procedures, and disposal protocols.

V. References

  • Safety Data Sheet - 1,3,2-dioxaborinane Derivatives . Aaron Chemicals LLC. Retrieved for structural hazard baseline and physical handling properties.[Link]

Retrosynthesis Analysis

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